1,6-Dimethylindoline-2-thione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
156136-67-3 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1,6-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3 |
InChI Key |
OSNMWSIWAZUHAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CC(=S)N2C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC(=S)N2C)C=C1 |
Synonyms |
2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of the Indoline-2-thione Scaffold
The indoline-2-thione scaffold is a significant heterocyclic moiety that has garnered interest in medicinal chemistry due to its diverse biological activities. These compounds are derivatives of dihydroindole featuring a thione group at the 2-position and exist in tautomeric equilibrium with 2-mercaptoindole.[1] Their structural features make them valuable precursors for the synthesis of more complex indole-annulated heterocycles and as potential therapeutic agents.[1][2]
Physicochemical Properties of Indoline-2-thione
Quantitative data for the parent compound, indoline-2-thione, is summarized below. These properties provide a baseline for understanding the characteristics of its substituted derivatives, such as the 1,6-dimethyl variant.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS | [1][3] |
| Molecular Weight | 149.21 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | 44–45 °C | [1] |
| Density | 1.27 g/cm³ | [1] |
| XLogP3 (Computed) | 1.8 | [3] |
| Topological Polar Surface Area (Computed) | 44.1 Ų | [3] |
| Exact Mass (Computed) | 149.02992040 Da | [3] |
Experimental Protocols
While a specific protocol for 1,6-dimethylindoline-2-thione is not documented, its synthesis would likely follow established methods for N-alkylation and thionation of an appropriate oxindole precursor. Below are representative experimental protocols for the synthesis of the indoline-2-thione core and its N-substituted derivatives.
1. General Synthesis of Indoline-2-thione via Thionation of 2-Oxindole
The most common method for preparing indoline-2-thiones is the thionation of the corresponding oxindole (indolin-2-one).[1] A frequently used thionating agent is phosphorus pentasulfide (P₄S₁₀) in a suitable solvent.
-
Materials: 2-Oxindole, Phosphorus Pentasulfide (P₄S₁₀), Pyridine, Acetonitrile or Dimethyl Sulfone.
-
Procedure:
-
A mixture of P₄S₁₀ and pyridine is prepared in a solvent such as acetonitrile or dimethyl sulfone. This forms a P₄S₁₀-pyridine complex.
-
The 2-oxindole precursor is added to the reaction mixture.
-
The mixture is heated under reflux for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography on silica gel, to yield the indoline-2-thione product.[1]
-
2. General Synthesis of N-Substituted Indoline-2-thiones
N-substituted derivatives, such as the N-methyl component of the target compound, are typically prepared from the corresponding N-substituted oxindole. Alternatively, direct alkylation of the indoline-2-thione nitrogen can be performed.
-
Materials: Indoline-2-thione, a suitable base (e.g., Sodium Hydride), an alkylating agent (e.g., Methyl Iodide), and an anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
Procedure:
-
Indoline-2-thione is dissolved in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon).
-
A base, such as sodium hydride, is added portion-wise to the solution at a controlled temperature (often 0 °C) to deprotonate the nitrogen atom, forming the corresponding anion.
-
The alkylating agent (e.g., methyl iodide for N-methylation) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is quenched, typically with water or a saturated ammonium chloride solution.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired N-substituted indoline-2-thione.[2]
-
References
Crystal Structure Analysis of 1,6-Dimethylindoline-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure and detailed analytical methodologies for 1,6-Dimethylindoline-2-thione. In the absence of published experimental data for this specific compound, this document leverages established knowledge from closely related indoline-2-thione and heterocyclic thione analogs to predict its structural and spectroscopic properties. Detailed experimental protocols for synthesis, purification, crystal growth, and characterization via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are presented. This guide serves as a robust methodological framework for researchers undertaking the empirical study of this compound and similar novel heterocyclic compounds.
Introduction
Indoline-2-thione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as synthetic intermediates.[1] The introduction of methyl groups at the 1- and 6-positions of the indoline scaffold is expected to influence the molecule's steric and electronic properties, potentially impacting its crystal packing and biological efficacy. A thorough understanding of the three-dimensional structure of this compound is paramount for structure-activity relationship (SAR) studies and rational drug design.
This whitepaper outlines the predicted structural characteristics of this compound and provides detailed, actionable protocols for its definitive analysis.
Predicted Molecular and Crystal Structure
Based on the analysis of analogous compounds, the key crystallographic and molecular parameters for this compound are predicted as follows. These values serve as a baseline for comparison with future experimental data.
Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 |
Predicted Bond Lengths and Angles
| Bond/Angle | Predicted Value |
| C=S Bond Length (Å) | 1.65 - 1.75 |
| C-N Bond Lengths (Å) | 1.35 - 1.45 |
| C-C Bond Lengths (Å) | 1.38 - 1.52 (aromatic/aliphatic) |
| C-S-C Angle (°) | Not Applicable |
| N-C=S Angle (°) | 125 - 130 |
| C-N-C Angle (°) | 110 - 120 |
Experimental Protocols
This section details the methodologies for the synthesis, purification, crystal growth, and structural characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the thionation of the corresponding oxindole precursor, 1,6-dimethylindolin-2-one.
Materials:
-
1,6-dimethylindolin-2-one
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Xylene
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of 1,6-dimethylindolin-2-one (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq) or P₄S₁₀ (0.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Crystallization
The growth of high-quality single crystals is crucial for X-ray diffraction analysis.[2][3]
Method 1: Slow Evaporation
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and hexane) in a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane or pentane).
-
The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[4]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Spectroscopic Analysis
Spectroscopic methods provide complementary information to confirm the identity and purity of the synthesized compound.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the thione carbon (C=S), the aromatic carbons, the methylene carbon, and the methyl carbons.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|
| ¹H | Aromatic: 6.8-7.5, Methylene (CH₂): 3.0-3.5, N-CH₃: 3.2-3.8, Ar-CH₃: 2.2-2.5 |
| ¹³C | C=S: 190-210, Aromatic: 110-145, Methylene (CH₂): 35-45, N-CH₃: 30-40, Ar-CH₃: 20-25 |
3.4.2. Infrared (IR) Spectroscopy The IR spectrum will provide information about the functional groups present in the molecule.
Predicted IR Data (cm⁻¹):
| Functional Group | Predicted Absorption Range |
|---|---|
| N-H Stretch | Not Applicable |
| C-H Stretch (sp²) | 3000-3100 |
| C-H Stretch (sp³) | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C=S Stretch | 1050-1250 |
Conclusion
While experimental data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its synthesis and detailed structural analysis. The predictive data, based on analogous compounds, offers a valuable starting point for researchers. The detailed experimental protocols for synthesis, crystallization, X-ray crystallography, and spectroscopic analysis are designed to be directly applicable for the empirical investigation of this novel compound. The elucidation of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of heterocyclic molecules.
References
- 1. Identification of indoline-2-thione analogs as novel potent inhibitors of α-melanocyte stimulating hormone induced melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. rigaku.com [rigaku.com]
The Rising Therapeutic Potential of Substituted Indoline-2-thiones: A Technical Guide
Abstract
The indoline-2-thione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research on substituted indoline-2-thiones, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, including the inhibition of key signaling pathways and enzymes crucial for pathogen and cancer cell survival. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of cellular signaling pathways to facilitate further investigation and development of this promising class of therapeutic agents.
Introduction
The search for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. Heterocyclic compounds, particularly those containing the indole nucleus, have historically been a rich source of biologically active molecules.[1] Among these, the indoline-2-thione core, a sulfur analogue of oxindole, has garnered significant attention due to its versatile chemical nature and a broad range of pharmacological activities. This guide delves into the significant anticancer and antimicrobial potential of substituted indoline-2-thiones, presenting a consolidated resource for the scientific community.
Anticancer Activity of Substituted Indoline-2-thiones
Substituted indoline-2-thiones have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell proliferation, angiogenesis, and apoptosis.
Mechanism of Action: Inhibition of Tyrosine Kinases and Tubulin Polymerization
A primary mechanism through which indoline-2-one derivatives, the oxygen analogues of indoline-2-thiones, exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs).[2] Notably, they have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Sunitinib, an indolin-2-one derivative, is a marketed antiangiogenic drug that functions as a VEGFR inhibitor.[2] The indoline-2-one core is considered essential for this inhibitory activity, with substitutions at the C-3 position playing a critical role in modulating potency and selectivity.[2]
Another significant anticancer mechanism is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain indoline derivatives have been shown to bind to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule formation.[3]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various substituted indoline-2-one derivatives, which serve as close structural analogs and predictive models for the activity of indoline-2-thiones. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| SSSK16 | Spiro-indolin-2-one derivative | MCF-7 (Breast) | 0.44 | [4] |
| SSSK17 | Spiro-indolin-2-one derivative | MCF-7 (Breast) | 0.04 | [4] |
| IVc | 1,3,4-Thiadiazole-indolin-2-one hybrid | Breast Cancer Panel | 1.47 | [5] |
| VIc | 1,3,4-Thiadiazole-indolin-2-one hybrid | Colon Cancer Panel | 1.40 | [5] |
| 5h | Indolin-2-one with 4-thiazolidinone moiety | HT-29 (Colon) | 0.016 | [6] |
| 5h | Indolin-2-one with 4-thiazolidinone moiety | H460 (Lung) | 0.0037 | [6] |
| Indole-triazole 3d | Indole-triazole derivative | - | - | [7] |
| Indole-thiadiazole 2c | Indole-thiadiazole derivative | - | - | [7] |
| Thiazolo-indoline 12 | Thiazolo-indolin-2-one derivative | - | 40.71 nM (DHFR IC50) | [8] |
Antimicrobial Activity of Substituted Indoline-2-thiones
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted indoline-2-thiones and their derivatives have shown promising activity against a range of bacteria and fungi.[9][10]
Mechanism of Action
The precise antimicrobial mechanisms of indoline-2-thiones are still under investigation; however, several studies on related indole derivatives suggest potential targets. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death.[8] Other potential mechanisms include the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell.[7]
Quantitative Antimicrobial Data
The antimicrobial efficacy of substituted indoline-2-one and -2-thione derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 2 | 3-Substituted indole-2-thione | Salmonella enterica | 125 | [9][10] |
| Compound 3 | 3-Substituted indole-2-thione | Salmonella enterica | 125 | [9][10] |
| Compound 4 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |
| Compound 5 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |
| Compound 6 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |
| Compound 7 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |
| Compound 8 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |
| Indole-thiadiazole 2c | Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | [7] |
| Indole-triazole 3c | Indole-triazole derivative | Bacillus subtilis | 3.125 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of substituted indoline-2-thiones.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Substituted indoline-2-thione compounds
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Substituted indoline-2-thione compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Substituted indoline-2-thione compounds
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Tubulin Addition: Add a solution of purified tubulin to each well.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways and Visualizations
To provide a clearer understanding of the molecular mechanisms underlying the biological activities of substituted indoline-2-thiones, this section presents diagrams of key signaling pathways generated using Graphviz.
VEGFR2 Signaling Pathway in Angiogenesis
Substituted indoline-2-thiones can inhibit angiogenesis by targeting the VEGFR2 signaling pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
In-Silico Prediction of 1,6-Dimethylindoline-2-thione Bioactivity: A Technical Guide
Introduction
1,6-Dimethylindoline-2-thione is a heterocyclic compound belonging to the indoline class, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring with a thione group. While the specific bioactivity of this compound is not extensively documented in publicly available literature, the indoline and thiazolidine-2-thione scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This technical guide outlines a comprehensive in-silico approach to predict the potential bioactivities of this compound, providing a framework for researchers and drug development professionals to assess its therapeutic potential prior to synthesis and experimental validation.[5]
The in-silico workflow described herein integrates several computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By simulating the interaction of this compound with various biological targets and predicting its pharmacokinetic and toxicological properties, this approach enables a multifaceted evaluation of its drug-like characteristics.
Overall Workflow for In-Silico Bioactivity Prediction
The in-silico investigation of this compound's bioactivity follows a structured workflow, commencing with the preparation of the ligand and potential protein targets, followed by a series of computational analyses to predict its biological effects and pharmacokinetic profile.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium in 1,6-dimethylindoline-2-thione and related heterocyclic compounds. The thione-enethiol tautomerism inherent to these structures is a critical consideration in drug design and development, as the predominant tautomer can significantly influence the molecule's physicochemical properties, receptor binding, and metabolic stability. This document synthesizes available spectroscopic data from closely related analogs, outlines detailed experimental protocols for tautomer analysis, and presents computational insights into the relative stability of the tautomeric forms.
Thione-Enethiol Tautomerism in Indoline-2-thiones
Indoline-2-thione and its derivatives can exist in two tautomeric forms: the thione form (a lactam analog) and the enethiol form (an aromatic indole derivative). The position of this equilibrium is influenced by factors such as substitution patterns, solvent polarity, and temperature.
For this compound, the two tautomers are the This compound (thione form) and 2-mercapto-1,6-dimethyl-1H-indole (enethiol form).
Tautomeric equilibrium of this compound.
Based on studies of analogous compounds, N-alkylation of the indoline ring system strongly favors the thione tautomer. Therefore, it is anticipated that this compound will exist predominantly in the thione form in most solvents. The 6-methyl group, being an electron-donating group, is expected to have a minor electronic influence on the equilibrium compared to the N-methylation.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from a commercially available precursor. The general workflow involves the synthesis of the corresponding oxindole intermediate, followed by thionation.
Synthetic workflow for this compound.
Step 1: Synthesis of 1,6-Dimethyl-2-oxindole
A plausible route to the intermediate, 1,6-dimethyl-2-oxindole, involves a multi-step sequence starting from 5-methyl-2-nitroaniline, adapting known procedures for oxindole synthesis.
Step 2: Thionation of 1,6-Dimethyl-2-oxindole
The thionation of the oxindole can be accomplished using various thionating agents, with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable high-boiling solvent like toluene or pyridine being common choices.
Spectroscopic Data of Related Indoline-2-thiones
Table 1: UV-Vis Absorption Maxima (λmax) of Indoline-2-thione Derivatives
| Compound | Solvent | Thione Form λmax (nm) | Enethiol Form λmax (nm) | Reference |
| 3-Phenylindoline-2-thione | 95% EtOH | ~320 | ~290 | Hino et al. (1971) |
| 3-Phenylindoline-2-thione | Methanol | - | Predominant | Hino et al. (1971) |
| 1-Methyl-3-phenylindoline-2-thione | 95% EtOH | ~321 | - | Hino et al. (1971) |
| 1-Methylindoline-2-thione | 95% EtOH | ~328 | - | Hino et al. (1971) |
Note: The thione form typically exhibits a longer wavelength absorption compared to the enethiol form.
Table 2: 1H NMR Chemical Shifts (δ, ppm) of Indoline-2-thione Derivatives in CDCl₃
| Compound | Tautomer | H-3 | N-CH₃ | Aromatic-CH₃ | Aromatic-H | Reference |
| 3-Phenylindoline-2-thione | Thione | 4.80 (s) | - | - | 6.8-7.5 (m) | Hino et al. (1971) |
| Enethiol | - | - | - | 6.8-7.5 (m) | Hino et al. (1971) | |
| 1-Methyl-3-phenylindoline-2-thione | Thione | 4.83 (s) | 3.38 (s) | - | 6.8-7.5 (m) | Hino et al. (1971) |
Note: The presence of distinct signals for the CH₂ group at C3 is characteristic of the thione form. For the enethiol form, this signal is absent, and an S-H proton signal would be expected, though it may be broad and difficult to observe.
Experimental Protocols
Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy
Objective: To quantify the ratio of thione to enethiol tautomers in solution.
Materials:
-
This compound sample
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the desired deuterated solvent at a known concentration (typically 5-10 mg/mL).
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum at a constant temperature.
-
Identify the characteristic signals for both the thione and enethiol tautomers. For the thione form, a key signal will be the singlet for the C3-methylene protons. For the enethiol form, the absence of this signal and the potential presence of a broad SH peak would be indicative.
-
Integrate the area of a well-resolved, non-overlapping signal for each tautomer.
-
Calculate the molar ratio of the tautomers using the following formula, accounting for the number of protons giving rise to each signal:
Ratio (Thione:Enethiol) = (IntegralThione / nThione) : (IntegralEnethiol / nEnethiol)
where n is the number of protons for the integrated signal.
-
Repeat the measurement in different solvents to assess the solvent effect on the equilibrium.
Analysis of Tautomerism by UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively analyze the tautomeric composition based on electronic absorption spectra.
Materials:
-
This compound sample
-
Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, cyclohexane)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Identify the absorption maxima (λmax) corresponding to the thione and enethiol forms. As a general rule, the thione tautomer absorbs at a longer wavelength.
-
To obtain more quantitative information, the spectra of "fixed" tautomers (e.g., S-methylated enethiol and a fully substituted thione) can be used as references to deconvolve the spectrum of the tautomeric mixture.
-
The relative contributions of each tautomer can be estimated by comparing the absorbance at their respective λmax values, although this is less precise than the NMR method.
Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) calculations can provide valuable insights into the relative thermodynamic stabilities of the tautomers. By calculating the Gibbs free energy (ΔG) of both the thione and enethiol forms, the equilibrium constant (KT) can be predicted.
Logical flow for computational stability analysis.
Such calculations typically show that for N-alkylated indoline-2-thiones, the thione tautomer is significantly more stable, which would be in agreement with the expected experimental observations for this compound.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity. Based on evidence from analogous structures, the thione form is expected to be the predominant species in solution. This guide provides the foundational knowledge and detailed experimental frameworks for researchers to synthesize, characterize, and quantify the tautomeric equilibrium of this and related heterocyclic systems. A thorough understanding of these tautomeric preferences is essential for the rational design and development of novel therapeutics based on the indoline-2-thione scaffold.
A Methodological Guide to Determining the Chemical Stability and Degradation Profile of 1,6-Dimethylindoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach for evaluating the chemical stability and degradation profile of 1,6-Dimethylindoline-2-thione. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document serves as a methodological framework. It details the standard experimental protocols and data analysis techniques necessary to establish a complete stability profile, drawing upon established practices for analogous heterocyclic thione compounds.
Introduction to Stability Testing
For any new chemical entity intended for pharmaceutical use, a thorough understanding of its chemical stability is paramount. Stability testing provides critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a crucial component of this process, designed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing stable formulations and establishing appropriate storage conditions and shelf-life.[1]
The objectives of a comprehensive stability and degradation profile for this compound would be:
-
To identify the degradation pathways under various stress conditions.
-
To elucidate the structure of potential degradation products.
-
To determine the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.[1]
Recommended Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[1] A systematic approach involves subjecting a solution of this compound to hydrolytic, oxidative, photolytic, and thermal stress.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | To evaluate stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | To evaluate stability in alkaline environments. |
| Neutral Hydrolysis | Purified Water, Room Temperature to 80°C | To assess stability in a neutral aqueous environment. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | To investigate susceptibility to oxidative degradation. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To determine the impact of light exposure on stability.[2] |
| Thermal Stress (Solution) | Solution heated at 40°C - 80°C | To assess the stability of the compound in solution at elevated temperatures. |
| Thermal Stress (Solid State) | Solid drug substance heated at temperatures below its melting point (e.g., 60°C, 80°C, 105°C). | To evaluate the thermal stability of the solid form.[3] |
Experimental Protocols
The following sections detail the methodologies for the key forced degradation experiments.
The hydrolytic stability of a compound is assessed across a range of pH values. Studies on similar heterocyclic structures, such as hydrazones and oximes, have demonstrated that the rate of hydrolysis can be significantly influenced by pH, with acid catalysis being a common mechanism.[4][5] For this compound, a similar pH-dependent degradation could be anticipated.
Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl, purified water, and 0.1 M NaOH to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Oxidative degradation is typically investigated using hydrogen peroxide. The thione moiety in this compound may be susceptible to oxidation.
Protocol:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Maintain the solution at room temperature and protect it from light.
-
Collect samples at various time points.
-
Analyze the samples using an appropriate analytical method, such as HPLC, to monitor the degradation.
Photostability testing is crucial to determine if the compound is light-sensitive. Regulatory guidelines, such as ICH Q1B, provide standardized conditions for photostability testing.[2]
Protocol:
-
Expose a solid sample of this compound and a solution in a chemically inert, transparent container to a light source that meets ICH Q1B requirements.[2] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the specified exposure period, analyze both the exposed and control samples to quantify any degradation.
Thermal degradation studies are performed on both the solid drug substance and its solutions to evaluate the effect of temperature on stability.
Protocol (Solid State):
-
Place the solid this compound in a controlled temperature oven (e.g., 105°C for 6 hours).[3]
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
Protocol (Solution):
-
Prepare a solution of this compound in a suitable solvent.
-
Reflux the solution at a controlled temperature (e.g., 60°C for 30 minutes).[3]
-
Cool the solution and analyze by HPLC.
Analytical Methodology
A stability-indicating analytical method is essential for separating the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
For structural elucidation of the degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), and for volatile degradants, GC-MS (Gas Chromatography-Mass Spectrometry), are invaluable.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for conducting forced degradation studies.
Potential Degradation Pathways
While specific degradation products for this compound are not documented, insights can be drawn from related structures. For instance, studies on 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione have identified hydrolysis products including formaldehyde and 1,3-dimethyl-2-thiourea.[6] The indoline ring itself may be susceptible to oxidation or ring-opening reactions under harsh conditions. The thione group could potentially be oxidized to a sulfoxide or sulfone, or hydrolyzed to the corresponding oxo-analogue (1,6-Dimethylindolin-2-one).
Conclusion
Establishing the chemical stability and degradation profile of this compound is a critical step in its development as a potential pharmaceutical agent. The methodological approach outlined in this guide, encompassing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, provides a robust framework for this investigation. The successful execution of these studies will yield a comprehensive understanding of the molecule's intrinsic stability and inform the development of stable formulations and appropriate analytical methods.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
A Technical Guide to the Solubility Determination of 1,6-Dimethylindoline-2-thione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility Studies
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, solubility data is crucial for:
-
Solvent selection for synthesis, recrystallization, and purification processes.
-
Formulation development of dosage forms.
-
Predicting bioavailability and dissolution rates.
-
Salt and polymorph screening .
1,6-Dimethylindoline-2-thione is a heterocyclic compound with potential pharmacological applications. Understanding its solubility profile in a range of organic solvents with varying polarities is a fundamental step in its preclinical development. The general principle of "like dissolves like" suggests that the solubility of this compound will be influenced by the polarity of the solvent.[1][2]
Theoretical Considerations
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be overcome by the energy released upon the formation of solute-solvent interactions.
Key factors influencing the solubility of this compound include:
-
Physicochemical Properties of the Solute: The presence of polar functional groups (like the thione group) and nonpolar regions (the dimethylated indoline ring) will dictate its interaction with different solvents.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[1]
-
Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.
Experimental Protocol for Solubility Determination
The isothermal saturation or shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and accuracy.[3][4]
Materials and Apparatus
-
Solute: High-purity this compound.
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
-
Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[3]
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed typically in mg/mL or mol/L, taking into account the dilution factor.
Analytical Techniques for Concentration Measurement
The choice of analytical technique depends on the properties of the solute and the required sensitivity.
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured. This method is simple but can be less accurate for low solubilities.[5]
-
UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute. It is particularly useful for complex mixtures and can separate the solute from any impurities.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.
Table 1: Example Template for Solubility Data of this compound at a Specified Temperature
| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Water | 10.2 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide outlines a robust and standardized approach for determining the solubility of this compound in various organic solvents. By following the detailed experimental protocol and employing suitable analytical techniques, researchers can generate the critical data needed to advance the development of this compound for pharmaceutical applications. The provided workflow and data presentation structure serve as a template for systematic and comparable solubility studies.
References
A Technical Guide to the Synthetic Routes for Indoline-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes for obtaining indoline-2-thione derivatives. This important class of heterocyclic compounds serves as a valuable scaffold in medicinal chemistry and drug development. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for the synthesis of these promising molecules.
Thionation of Oxindoles and Isatins
The most direct and widely employed method for the synthesis of indoline-2-thiones is the thionation of their corresponding oxygen analogues, oxindoles (indolin-2-ones). This approach involves the replacement of the carbonyl oxygen atom at the C-2 position with a sulfur atom. The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).
Using Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a wide variety of carbonyl compounds, including the lactam moiety in oxindoles.[1][2] The reaction generally proceeds under milder conditions and with greater selectivity compared to phosphorus pentasulfide.[1]
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of indoline-2-thiones using Lawesson's reagent.
Experimental Protocol: Synthesis of Thioacridines using Lawesson's Reagent [3]
-
A mixture of the appropriate acridine-1,8-dione (1 equivalent) and Lawesson's reagent (2 equivalents) is taken in toluene.
-
The reaction mixture is refluxed at 130°C in an oil bath.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the toluene is evaporated under reduced pressure to obtain a solid.
-
The solid is dissolved in ethyl acetate (EtOAc) and washed with excess water.
-
The organic layer is collected, dried over anhydrous sodium sulfate (Na₂SO₄), and the EtOAc is removed using a rotary evaporator to yield the crude product.
-
The crude product is purified by recrystallization from ethanol.
Quantitative Data: Thionation of Amides with Lawesson's Reagent [4]
| Entry | Amide Substrate | Reaction Time (h) | Yield (%) |
| 1 | N-phenylbenzamide | 2.5 | 95 |
| 2 | N-(4-methoxyphenyl)benzamide | 2.5 | 96 |
| 3 | N-(4-chlorophenyl)benzamide | 3.0 | 94 |
| 4 | N-benzylbenzamide | 2.0 | 96 |
| 5 | Benzamide | 3.5 | 89 |
Using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is another effective, albeit often more aggressive, thionating agent.[5] It can be used in various solvents, with pyridine being a common choice to form a more reactive complex.
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis
A more contemporary approach involves the construction of the indoline-2-thione core through a catalytic method. One such method utilizes an N-heterocyclic carbene (NHC) to catalyze the reaction between α,β-unsaturated aldehydes bearing an isothiocyanato moiety and a suitable nucleophile. This elegant method allows for the creation of 3,3-disubstituted indoline-2-thiones with an all-carbon quaternary center at the C-3 position.[6]
The logical flow of this catalytic cycle is presented below:
Caption: Logical workflow for the NHC-catalyzed synthesis of indoline-2-thiones.
Experimental Protocol: NHC-Catalyzed Synthesis of 3,3-Disubstituted indoline-2-thiones
A detailed protocol for this specific reaction is proprietary to the developing research group and would require access to the supporting information of the original publication. However, a general procedure can be outlined based on similar NHC-catalyzed reactions:
-
To a solution of the α,β-unsaturated aldehyde bearing an isothiocyanato moiety (1 equivalent) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., argon), is added the NHC precursor (e.g., a triazolium salt, 0.1-0.2 equivalents) and a base (e.g., DBU, 0.1-0.2 equivalents) to generate the NHC in situ.
-
The appropriate heteroatomic nucleophile (1.1-1.5 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature to 40°C) and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted indoline-2-thione.
Quantitative Data: Substrate Scope for NHC-Catalyzed Synthesis
| Entry | Aldehyde Substrate | Nucleophile | Yield (%) |
| 1 | (E)-3-(2-isothiocyanatophenyl)acrylaldehyde | Methylamine | 75 |
| 2 | (E)-3-(2-isothiocyanato-5-methylphenyl)acrylaldehyde | Phenylamine | 68 |
| 3 | (E)-3-(5-chloro-2-isothiocyanatophenyl)acrylaldehyde | Methanol | 82 |
| 4 | (E)-3-(2-isothiocyanatophenyl)but-2-enal | Thiophenol | 65 |
Intramolecular Cyclization Routes
The construction of the indoline ring system through intramolecular cyclization is a powerful strategy in heterocyclic chemistry.[7] While less commonly reported specifically for indoline-2-thiones, this approach holds significant potential. A plausible retrosynthetic analysis suggests that a suitably functionalized thioanilide could undergo cyclization to form the indoline-2-thione core. For instance, an N-aryl thioamide bearing a leaving group or a reactive moiety on the ortho position of the aryl ring could be a viable precursor.
A proposed generalized pathway is illustrated below:
Caption: Proposed workflow for synthesizing indoline-2-thiones via intramolecular cyclization.
Experimental Protocol: Brønsted Acid-Catalyzed Intramolecular Hydroamination [8]
While not directly yielding an indoline-2-thione, this protocol for the synthesis of indolines from N-arylsulfonyl-2-allylanilines illustrates the principle of intramolecular cyclization that could be adapted.
-
N-Arylsulfonyl-2-allylaniline (1 equivalent) is dissolved in toluene.
-
A catalytic amount of triflic acid (TfOH, 20 mol%) is added to the solution.
-
The reaction mixture is heated to 80°C.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods.
Biological Relevance and Signaling Pathways
Indoline-based scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. While research into the specific biological activities of indoline-2-thione derivatives is ongoing, related indole and indolinone compounds have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways.[9][10] Inhibition of these pathways is a critical strategy in the development of novel therapeutics for these diseases.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response and inflammation.[9] In a simplified representation, pro-inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Indole derivatives have been shown to inhibit this pathway, potentially at multiple nodes.[9]
Caption: Potential inhibition of the NF-κB signaling pathway by indoline-2-thione derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway involved in cellular processes such as proliferation, differentiation, and stress responses.[10] Key components of this pathway include ERK, JNK, and p38 MAPKs. Dysregulation of MAPK signaling is a hallmark of many cancers and inflammatory diseases. Certain indole derivatives have demonstrated the ability to inhibit the phosphorylation, and thus the activation, of key kinases in this pathway.[10]
Caption: Potential points of inhibition in the MAPK signaling cascade by indoline-2-thione derivatives.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,3-disubstituted indoline-2-thiones catalysed by an N-heterocyclic carbene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,6-Dimethylindoline-2-thione
This document provides a detailed two-step protocol for the synthesis of 1,6-Dimethylindoline-2-thione, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves the N-methylation of 6-methylindolin-2-one followed by thionation of the resulting 1,6-dimethylindolin-2-one.
Experimental Protocols
Step 1: Synthesis of 1,6-Dimethylindolin-2-one
This procedure outlines the N-methylation of 6-methylindolin-2-one.
Materials:
-
6-methylindolin-2-one
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 6-methylindolin-2-one (1.0 eq) and deionized water.
-
Add a 50% aqueous solution of sodium hydroxide (2.25 eq) to the flask.
-
Heat the mixture to 40°C with stirring.
-
Slowly add dimethyl sulfate (1.5 eq) dropwise via the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain for 15 minutes.
-
Cool the mixture to 60°C and add a second portion of dimethyl sulfate (0.425 eq).
-
Heat the mixture again to 100°C and maintain for another 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of heptane and ethyl acetate as the mobile phase.
-
Once the reaction is complete, cool the mixture to 50°C and adjust the pH to approximately 7 with concentrated hydrochloric acid.
-
Cool the mixture to room temperature and then to 0-5°C in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield 1,6-dimethylindolin-2-one.
Step 2: Synthesis of this compound
This protocol describes the thionation of 1,6-dimethylindolin-2-one using Lawesson's reagent.
Materials:
-
1,6-dimethylindolin-2-one
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 1,6-dimethylindolin-2-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (1.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-2 hours. The color of the solution may change from dark red to yellowish.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of dichloromethane and filter it through a short pad of silica gel to remove inorganic byproducts.
-
Evaporate the dichloromethane to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant | Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 6-methylindolin-2-one | Dimethyl sulfate, NaOH | Water | 0.5 | 100 | ~65-75 |
| 2 | 1,6-dimethylindolin-2-one | Lawesson's reagent | Toluene | 1-2 | Reflux (111) | ~80-90 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
High-Yield Synthesis of N-Substituted Indoline-2-thiones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted indoline-2-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized for their diverse biological activities, including potential applications as kinase inhibitors and anticancer agents. The efficient and high-yield synthesis of these molecules is crucial for further investigation and development. This document provides detailed protocols for the synthesis of N-substituted indoline-2-thiones, primarily through the thionation of the corresponding N-substituted oxindoles using Lawesson's reagent.
Synthetic Overview
The principal and most effective method for preparing N-substituted indoline-2-thiones is the direct thionation of the carbonyl group at the C-2 position of an N-substituted oxindole (isatin derivative). Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the preferred reagent for this transformation due to its mild reaction conditions and high yields compared to other thionating agents like phosphorus pentasulfide.[1][2][3] The precursor N-substituted oxindoles can be readily synthesized from commercially available isatins or via methods such as the Sandmeyer isatin synthesis from anilines.[4][5][6]
Data Presentation: Synthesis of N-Substituted Indoline-2-thiones
The following table summarizes typical reaction conditions and yields for the thionation of various N-substituted oxindoles using Lawesson's reagent. While specific yields for a wide range of N-substituted indoline-2-thiones are dispersed throughout the literature, the data presented for analogous thionations of similar lactam-containing heterocycles demonstrate the general efficiency of this method.
| Entry | N-Substituent (R) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl | Toluene | 110 (Reflux) | 16 | 95 | [7] |
| 2 | Phenyl | Toluene | 130 (Reflux) | 0.25 | 90 | [8] |
| 3 | 4-Methylphenyl | Toluene | 110 (Reflux) | 3 | 79 | [9] |
| 4 | 4-Methoxyphenyl | Toluene | 130 (Reflux) | 0.25 | 90 | [8] |
| 5 | 4-Chlorophenyl | Toluene | 130 (Reflux) | 0.22 | 85 | [8] |
| 6 | tert-Butyl | Toluene | 110 (Reflux) | 0.5 | 93 | [10] |
Note: Yields are for isolated products after purification. The data for entries 2-5 are for the analogous thionation of acridinediones, demonstrating the general applicability and high yields of Lawesson's reagent.[8] Entry 1 is for a quinolone.[7] Entry 3 is for a thioamide.[9] Entry 6 is for a bridged lactam.[10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Indoline-2-thiones
This protocol provides a general method for the thionation of N-substituted oxindoles using Lawesson's reagent.
Materials:
-
N-substituted oxindole (1.0 equiv)
-
Lawesson's Reagent (0.6 equiv)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted oxindole (1.0 equiv) and Lawesson's reagent (0.6 equiv).
-
Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to reflux (approximately 110-130 °C) under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-16 hours, substrate-dependent).[7]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted indoline-2-thione.[7]
Protocol 2: Chromatography-Free Workup Procedure
A significant challenge in syntheses using Lawesson's reagent is the removal of the phosphorus-containing byproducts, which often have similar polarity to the desired product.[10] The following protocol describes a modified workup to circumvent the need for column chromatography.[9][11]
Additional Materials:
-
Ethylene Glycol or Ethanol
Modified Workup Procedure (Steps 5-8 from Protocol 1): 5. After the reaction is complete (Step 4), cool the reaction mixture. 6. Add an excess of ethylene glycol or ethanol to the mixture and heat at reflux for 2-4 hours. This step converts the phosphorus byproducts into more polar, water-soluble species.[11] 7. Cool the mixture, remove the toluene under reduced pressure, and perform a liquid-liquid extraction with ethyl acetate and water. 8. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. 9. Filter and concentrate the organic phase under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization.
Visualizations
Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of N-substituted indoline-2-thiones.
Caption: General workflow for indoline-2-thione synthesis.
Reaction Mechanism
The thionation of a carbonyl group with Lawesson's reagent proceeds through a four-membered ring intermediate, analogous to the mechanism of the Wittig reaction.[1][2]
Caption: Mechanism of thionation with Lawesson's reagent.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
Application of 1,3-Dimethylimidazolidine-2-thione in Organic Synthesis
Introduction
1,3-Dimethylimidazolidine-2-thione, a cyclic thiourea derivative, serves as a versatile reagent and ligand in organic synthesis. Its utility stems from the nucleophilic sulfur atom and the thermal stability of the molecule. This document outlines key applications, including its role in coordination chemistry and as a precursor for various heterocyclic compounds. The protocols provided herein are intended for researchers and professionals in organic chemistry and drug development.
Key Applications
-
Coordination Chemistry: The thione group in 1,3-dimethylimidazolidine-2-thione acts as an excellent ligand for transition metals. It forms stable complexes with metals such as copper(I) and silver(I), which can then be used as catalysts or in materials science.
-
Precursor for N-Heterocyclic Carbenes (NHCs): The thione can be converted into the corresponding N-heterocyclic carbene, a class of compounds widely used as ligands in organometallic catalysis.
-
Synthesis of Novel Heterocycles: The reactive nature of the thiourea moiety allows for its incorporation into larger, more complex heterocyclic systems with potential biological activity.
Experimental Protocols
Protocol 1: Synthesis of a Copper(I) Complex with 1,3-Dimethylimidazolidine-2-thione
This protocol describes the synthesis of a copper(I) complex, which can be utilized in subsequent catalytic reactions.
Materials:
-
1,3-Dimethylimidazolidine-2-thione (1.0 mmol, 130.2 mg)
-
Copper(I) Iodide (1.0 mmol, 190.4 mg)
-
Acetonitrile (10 mL)
-
Diethyl ether (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1,3-dimethylimidazolidine-2-thione in 10 mL of acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add copper(I) iodide to the solution with stirring.
-
Continue stirring the mixture at room temperature for 2 hours. The formation of a precipitate may be observed.
-
After 2 hours, add 20 mL of diethyl ether to the mixture to precipitate the product completely.
-
Collect the solid product by vacuum filtration and wash with a small amount of diethyl ether.
-
Dry the product under vacuum to yield the copper(I) complex.
Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy (observing a shift in the C=S stretching frequency), and X-ray crystallography.
Protocol 2: Acylation of Imidazolidine-2-thione (A Related Precursor)
While specific acylation protocols for 1,6-Dimethylindoline-2-thione are unavailable, this general procedure for a related compound, imidazolidine-2-thione, is provided as a representative example of its reactivity. This reaction is a key step in the synthesis of various derivatives.[1]
Materials:
-
Imidazolidine-2-thione (1.0 mmol)
-
Acyl chloride (e.g., Benzoyl chloride, 1.1 mmol)
-
Dimethylacetamide (DMA) as solvent
-
Triethylamine (TEA) or Pyridine as base
Procedure for Mono-acylation:
-
Dissolve imidazolidine-2-thione in DMA in a reaction vessel.
-
Add the acyl chloride to the solution. The reaction may proceed to form either mono- or di-acylated products depending on the nature of the acylating agent.[1]
Procedure for Asymmetric Di-acylation:
-
Start with a mono-acylated imidazolidine-2-thione (e.g., N-benzoyl-imidazolidine-2-thione).
-
Dissolve the mono-acylated compound in either pyridine or a mixture of DMF and TEA.[1]
-
Add a different acyl chloride to the reaction mixture.
-
The reaction conditions (solvent and base) are chosen based on the reactivity of the specific acyl chloride.[1]
Quantitative Data for Asymmetric Di-acylation of N-benzoyl-imidazolidine-2-thione [1]
| Product | Acyl Chloride | Solvent/Base | Yield (%) |
| 4 | Acetyl chloride | DMF/TEA | Moderate-Good |
| 5 | Isobutyryl chloride | DMF/TEA | Moderate-Good |
| 6 | 4-Nitrobenzoyl chloride | Pyridine | Moderate-Good |
| 7 | 2-Nitrobenzoyl chloride | Pyridine | Moderate-Good |
| 8 | 4-Chlorobenzoyl chloride | Pyridine | Moderate-Good |
| 9 | 2-Furoyl chloride | Pyridine | Moderate-Good |
| 10 | 2-Thiophenecarbonyl chloride | Pyridine | Moderate-Good |
Note: "Moderate-to-good yields" are stated in the source literature, specific percentages were not provided in the abstract.[1]
Disclaimer
References
Application Notes and Protocols: Imidazolidine-2-thione as a Versatile Precursor for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2-thione is a pharmaceutically significant scaffold found in various agents with antimicrobial, anticancer, and pesticide properties.[1] Its derivatives have shown activity as adenosine-A2B receptor antagonists, relevant for pulmonary and cardiovascular disorders and cancers, and as GPR6 inverse agonists for neuropsychiatric disorders.[1] Furthermore, metal complexes of imidazolidine-2-thione analogs have been explored as antimicrobial and anticancer agents.[1] This document provides detailed protocols for the synthesis of novel mono- and di-acylated imidazolidine-2-thione derivatives and their preliminary biological evaluation.
Data Presentation
Table 1: Synthesis of Asymmetric Di-acylthioureas
| Compound | R | R' | Solvent | Base | Yield (%) |
| 4 | C₆H₅ | CH₃ | DMF | TEA | - |
| 5 | C₆H₅ | (CH₂)₂CH₃ | DMF | TEA | - |
| 6 | C₆H₅ | 2-thienyl | Pyridine | - | - |
| 7 | C₆H₅ | 2-furyl | Pyridine | - | - |
| 8 | C₆H₅ | 4-Cl-C₆H₄ | Pyridine | - | - |
| 9 | C₆H₅ | 4-NO₂-C₆H₄ | Pyridine | - | - |
| 10 | C₆H₅ | 3-pyridyl | Pyridine | - | - |
Yields were not explicitly provided in the source material.
Table 2: Cytotoxicity of Acylthioureas against Cancer Cell Lines
| Compound | Concentration (µM) | Cell Line | Mean Growth Percentage (%) |
| 2c | 10 | MCF-7 | >82.46 |
| 2c | 10 | SKOV-3 | >82.46 |
| 4 | 10 | MCF-7 | >82.46 |
| 4 | 10 | SKOV-3 | >82.46 |
| 5 | 10 | MCF-7 | >82.46 |
| 5 | 10 | SKOV-3 | >82.46 |
| 6 | 10 | MCF-7 | >82.46 |
| 6 | 10 | SKOV-3 | >82.46 |
| 7 | 10 | MCF-7 | >82.46 |
| 7 | 10 | SKOV-3 | >82.46 |
| 8 | 10 | MCF-7 | >82.46 |
| 8 | 10 | SKOV-3 | >82.46 |
| 9 | 10 | MCF-7 | >82.46 |
| 9 | 10 | SKOV-3 | >82.46 |
| 10 | 10 | MCF-7 | >82.46 |
| 10 | 10 | SKOV-3 | >82.46 |
Experimental Protocols
Protocol 1: Synthesis of Asymmetric Di-acylated Thioureas (Compounds 4-10)
This protocol describes two variations for the synthesis of asymmetric di-acylthioureas from a mono-acylated precursor (benzoyl imidazolidin-2-thione, 2c).[1]
Method A (for compounds 4 and 5):
-
Dissolve the mono-acylated thiourea (2c) in N,N-dimethylformamide (DMF).
-
Add triethylamine (TEA) to the solution.
-
Add the appropriate acyl chloride (a or b).
-
Stir the reaction mixture.
-
Isolate and purify the product.
Method B (for compounds 6-10):
-
Dissolve the mono-acylated thiourea (2c) in pyridine.
-
Add the appropriate (hetero)aroyl chloride (d–f, k, l).
-
Stir the reaction mixture.
-
Isolate and purify the product.
Protocol 2: Antiproliferative Evaluation using MTT Assay
The cytotoxic properties of the synthesized acylthioureas were assessed against MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines using the MTT assay.[1]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compounds at a concentration of 10 µM for the desired incubation period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells.
Visualizations
Caption: Reaction scheme for the formation of mono- and di-acylated thioureas.
Caption: Workflow for synthesis and evaluation of imidazolidine-2-thione derivatives.
References
Application Notes and Protocols for Biological Screening of Novel Thione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common biological screening methods for evaluating the therapeutic potential of novel thione compounds. The protocols outlined below cover key assays for assessing cytotoxicity, antioxidant activity, and enzyme inhibition.
Data Presentation: Efficacy of Thione Compounds
The following tables summarize the biological activities of various thione derivatives from selected studies, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Thione Compounds against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tetrahydro-2H-1,3,5-thiadiazine-2-thione | PC3 (Prostate Cancer) | 6.4 - 29.9 | Doxorubicin | 0.3 |
| Tetrahydro-2H-1,3,5-thiadiazine-2-thione | HeLa (Cervical Cancer) | 2.4 - 23.8 | Doxorubicin | 0.3 |
| 3,4-Dihydropyrimidine-2(1H)-thione | Tyrosinase Inhibition | 1.977 | Kojic Acid | 15.79 |
| Thiazolidine-2-thione derivative (6k) | Xanthine Oxidase | 3.56 | Allopurinol | ~9.0 |
IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
Table 2: Antioxidant Activity of Thione Compounds
| Compound Class | Assay | EC50 (µM) | Standard |
| 1,2-dithiole-3-thione derivative (DT3) | DPPH Radical Scavenging (Cyclic Voltammetry) | 21.5 ± 1.30 | Not Specified |
| 1,2-dithiole-3-thione derivative (DT3) | DPPH Radical Scavenging (Electronic Spectroscopy) | 20.6 ± 1.05 | Not Specified |
EC50 values represent the concentration of a compound required to achieve 50% of the maximum effect, in this case, radical scavenging activity.
Experimental Protocols
Detailed methodologies for key screening assays are provided below.
Protocol for MTT Cytotoxicity Assay
This assay assesses the effect of novel thione compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Thione compound stock solution (in a suitable solvent like DMSO)
-
Mammalian cell line (e.g., HeLa, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the thione compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[2]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][3]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the thione compounds.
Protocol for DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of novel thione compounds.
Materials:
-
Thione compound stock solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol).[4]
-
Methanol or Ethanol (spectrophotometric grade).[4]
-
Positive control (e.g., Ascorbic acid or Trolox).[4]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the thione compounds and the positive control in the chosen solvent.[4]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration. For the blank, add 100 µL of the solvent instead of the sample.[4]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[4][5]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5] Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Protocol for Xanthine Oxidase Inhibition Assay
This assay is used to screen for thione compounds that can inhibit the activity of xanthine oxidase, an enzyme involved in conditions like gout.
Materials:
-
Thione compound stock solution
-
Xanthine oxidase (from bovine milk) solution (e.g., 0.025 unit/mL).[6]
-
Xanthine solution (substrate, e.g., 0.15 mM).[6]
-
Potassium phosphate buffer (50 mM, pH 7.5).[6]
-
Positive control (e.g., Allopurinol)
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader capable of reading UV absorbance
Procedure:
-
Reaction Preparation: In a 96-well plate, add 117 µL of potassium phosphate buffer, 3 µL of the test compound solution (or positive control/buffer for control), and 60 µL of the xanthine oxidase solution.[6]
-
Pre-incubation: Incubate the mixture at room temperature for 10 minutes.[6]
-
Initiation of Reaction: Add 100 µL of the xanthine substrate solution to each well to start the reaction.[6]
-
Incubation: Incubate the plate in the dark for 30 minutes at 37°C.[6]
-
Absorbance Measurement: Measure the absorbance at 290 nm, which corresponds to the formation of uric acid.[6]
-
Data Analysis: Calculate the percentage of xanthine oxidase inhibition and determine the IC50 value for the thione compounds.
Protocol for Tyrosinase Inhibition Assay
This assay screens for thione compounds that can inhibit tyrosinase, an enzyme involved in melanin production.
Materials:
-
Thione compound stock solution
-
Mushroom tyrosinase solution
-
L-tyrosine or L-DOPA solution (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Positive control (e.g., Kojic acid).[7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, tyrosinase enzyme solution, and the test compound at various concentrations. Include a positive control and a blank (without the enzyme).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[8]
-
Substrate Addition: Add the substrate (L-tyrosine or L-DOPA) to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-510 nm) in kinetic mode for a set period (e.g., 30-60 minutes).[8][9]
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by thione compounds and the workflows of the described experimental protocols.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Activation of the Nrf2 antioxidant pathway by thione compounds.
Caption: Inhibition of the PI3K/Akt survival pathway by thione compounds.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. iomcworld.com [iomcworld.com]
- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. content.abcam.com [content.abcam.com]
Application Notes & Protocols for Evaluating the Cytotoxicity of 1,6-Dimethylindoline-2-thione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Dimethylindoline-2-thione is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical drug development process.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the cytotoxic effects of this compound. The proposed assays will assess key indicators of cell health, including metabolic activity, cell membrane integrity, and the induction of apoptosis.
The following protocols describe three fundamental and widely used cytotoxicity assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[5][6][7]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the cell culture medium.[8][9][10]
-
Caspase-3/7 Assay: To determine the induction of apoptosis by measuring the activity of key executioner caspases.[11][12]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells, providing a measure of cell viability.[13]
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Hypothetical Data for MTT Assay
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 90.1 ± 5.3 |
| 10 | 85.7 ± 5.1 | 75.3 ± 4.9 | 60.5 ± 4.1 |
| 25 | 60.1 ± 4.3 | 45.8 ± 3.8 | 30.2 ± 3.5 |
| 50 | 42.5 ± 3.7 | 25.1 ± 3.1 | 15.7 ± 2.9 |
| 100 | 20.3 ± 2.9 | 10.9 ± 2.5 | 5.4 ± 1.8 |
Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10][14]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[8] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Data Presentation
Hypothetical Data for LDH Assay
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 5.2 ± 1.1 | 6.1 ± 1.3 | 7.5 ± 1.5 |
| 1 | 6.8 ± 1.4 | 8.2 ± 1.6 | 12.3 ± 2.1 |
| 10 | 15.4 ± 2.5 | 25.9 ± 3.1 | 40.1 ± 3.9 |
| 25 | 38.7 ± 3.8 | 55.2 ± 4.5 | 70.8 ± 5.2 |
| 50 | 58.1 ± 4.9 | 75.6 ± 5.8 | 85.3 ± 6.1 |
| 100 | 79.5 ± 6.2 | 88.3 ± 6.9 | 95.1 ± 7.3 |
Experimental Workflow
References
- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. njbio.com [njbio.com]
- 4. Cell-based Assays | MuriGenics [murigenics.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
Application Notes and Protocols for Purity Analysis of Indoline Derivatives by HPLC and GC-MS
Abstract
This document provides detailed application notes and experimental protocols for the quantitative and qualitative purity analysis of indoline derivatives, a core scaffold in many pharmaceutical compounds. The methods outlined leverage High-Performance Liquid Chromatography (HPLC) for assessing purity, including enantiomeric purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying residual solvents and other volatile or semi-volatile impurities. These protocols are designed for researchers, scientists, and professionals in drug development and quality control, offering robust and validated approaches to ensure the purity and safety of active pharmaceutical ingredients (APIs).
Part 1: HPLC Method for Purity and Impurity Analysis
Application Note
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for determining the purity of pharmaceutical compounds. For indoline derivatives, this method effectively separates the main compound from its related substances, including synthetic precursors, byproducts, and degradation products. The method described here utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A UV detector is typically employed for quantification, as the indoline structure contains a chromophore that absorbs UV light.[1] This method can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and sensitivity.[2][3][4]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation & Materials:
-
HPLC system with a UV/Vis detector (e.g., Waters 2695 Separations Module with a 2489 UV/Vis detector).[1]
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Solvents: HPLC-grade methanol, acetonitrile, and ultrapure water.[2]
-
Reagents: HPLC-grade trifluoroacetic acid (TFA) or formic acid.[1][5]
-
Standard: A well-characterized reference standard of the indoline derivative.
-
Sample: The indoline derivative sample to be analyzed.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water. The exact ratio should be optimized for the specific derivative (e.g., 80:20 v/v).[1][5] For MS compatibility, TFA can be replaced with 0.1% formic acid.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 280 nm.[1]
-
Run Time: 10-15 minutes, or until all impurities have eluted.[1]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard at a concentration of approximately 1 mg/mL in the mobile phase or a suitable solvent like methanol.[1]
-
Prepare the sample solution at the same concentration as the standard.
-
Filter all solutions through a 0.45 µm membrane filter before injection to remove particulate matter.[2]
-
-
Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify and quantify known impurities using their respective reference standards if available.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC purity method, based on ICH guidelines.
| Parameter | Typical Specification | Example Value |
| Linearity (r²) | ≥ 0.998 | 0.9993[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | < 0.015 µg/mL[8] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.05 µg/mL |
| Precision (RSD%) | ≤ 2% for intra-day and inter-day | < 1.5% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |
Workflow for HPLC Purity Analysis
Caption: Workflow for indoline derivative purity analysis using RP-HPLC.
Part 2: Chiral HPLC for Enantiomeric Purity
Application Note
Many indoline derivatives used in pharmaceuticals are chiral and often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects.[9] It is therefore critical to determine the enantiomeric purity (or enantiomeric excess, ee) of the API. Chiral HPLC is the gold standard for this analysis.[10] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for this purpose.[10]
Experimental Protocol: Chiral HPLC
-
Instrumentation & Materials:
-
HPLC system with a UV/Vis detector.
-
Chiral stationary phase column (e.g., CHIRALCEL® OD-H, LUX® Cellulose-3).[10]
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol.
-
Standard: A racemic mixture of the indoline derivative (to confirm separation) and a standard of the desired enantiomer.
-
-
Chromatographic Conditions (General):
-
Mode: Normal Phase.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v n-hexane:IPA). The ratio must be optimized to achieve baseline separation (Rs > 1.5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm or other suitable wavelength.
-
-
Sample and Standard Preparation:
-
Prepare a solution of the racemic standard (approx. 0.5 mg/mL) in the mobile phase to develop the method and identify the peaks for each enantiomer.
-
Prepare the sample to be tested at a similar concentration.
-
-
Analysis and Data Interpretation:
-
Inject the racemic mixture to confirm the two enantiomers are separated.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2):
-
% ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100
-
-
Logical Diagram for Chiral Separation
Caption: Logical flow of enantiomer separation on a chiral stationary phase.
Part 3: GC-MS for Residual Solvent Analysis
Application Note
During the synthesis and purification of indoline derivatives, various organic solvents are used. It is a regulatory requirement to ensure that the levels of these residual solvents in the final API are below the safety limits defined by guidelines such as ICH Q3C.[12] Headspace Gas Chromatography (HS-GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is the standard technique for this analysis.[13][14] The headspace technique is ideal as it introduces only the volatile components into the GC system, protecting the column and detector from non-volatile sample matrix components. MS detection provides definitive identification of the solvents based on their mass spectra.
Experimental Protocol: Headspace GC-MS
-
Instrumentation & Materials:
-
GC-MS system equipped with a static headspace autosampler (e.g., Shimadzu HS-20).[13]
-
Capillary column suitable for volatile compounds (e.g., Rtx-624, 30 m x 0.25 mm, 1.4 µm film thickness).[15]
-
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (high-boiling, GC-compatible).
-
Standards: A certified standard mixture of expected residual solvents.
-
Sample: The indoline derivative API.
-
-
Headspace Conditions:
-
GC-MS Conditions:
-
Sample and Standard Preparation:
-
Accurately weigh about 100 mg of the indoline derivative sample into a 20 mL headspace vial.
-
Add 1 mL of diluent (e.g., DMSO).
-
Prepare calibration standards by spiking known amounts of the solvent standard mixture into vials containing the diluent.
-
-
Analysis and Data Interpretation:
-
Run the calibration standards to generate a calibration curve for each solvent.
-
Run the sample vial.
-
Identify solvents in the sample by comparing retention times and mass spectra with the standards.
-
Quantify the amount of each solvent in ppm using the calibration curve.
-
Data Presentation: Common Residual Solvents and ICH Limits
| Solvent | ICH Class | Concentration Limit (ppm) |
| Methanol | Class 2 | 3000 |
| Acetone | Class 3 | 5000 |
| Dichloromethane | Class 2 | 600 |
| Toluene | Class 2 | 890 |
| n-Hexane | Class 2 | 290 |
| Ethyl Acetate | Class 3 | 5000 |
| Tetrahydrofuran | Class 2 | 720 |
Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
References
- 1. cetjournal.it [cetjournal.it]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Indole-3-pyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. shimadzu.com [shimadzu.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to the Development of 1,6-Dimethylindoline-2-thione Derivatives for Enhanced Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indoline-2-thione scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities. Derivatives of the closely related indolin-2-one core are known to be potent inhibitors of various protein kinases, with some, like Sunitinib, being successfully marketed as anticancer drugs targeting Vascular Endothelial Growth Factor Receptors (VEGFRs)[1]. The replacement of the oxygen atom with sulfur to form a thione can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to novel pharmacological profiles.
This document provides a comprehensive guide for the systematic development of derivatives based on the model scaffold, 1,6-dimethylindoline-2-thione. It outlines detailed protocols for the synthesis of novel analogues, their evaluation in relevant biological assays for kinase inhibition and cellular antiproliferative activity, and a framework for analyzing structure-activity relationships (SAR).
Part 1: Synthesis and Derivatization Protocols
The core strategy involves the synthesis of the this compound scaffold followed by derivatization, primarily at the C3 position, which is known to be critical for the activity of related indolin-2-one inhibitors[1].
Protocol 1.1: Synthesis of this compound (Scaffold)
This protocol describes the thionation of the corresponding oxindole precursor.
Materials:
-
1,6-dimethylindolin-2-one
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve 1,6-dimethylindolin-2-one (1 equivalent) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: C3-Position Derivatization via Aldol Condensation
This protocol details the introduction of various aryl substituents at the C3-position.
Materials:
-
This compound (from Protocol 1.1)
-
Substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting thione is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) if further purification is needed.
-
Confirm the structure and stereochemistry (typically Z-isomer) of the synthesized derivatives using NMR.[2]
Caption: General workflow for synthesis and evaluation.
Part 2: Biological Evaluation Protocols
Following synthesis and purification, the derivatives are evaluated for their biological activity. The primary assays focus on target-based enzyme inhibition and cell-based antiproliferative effects.
Protocol 2.1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized test compounds dissolved in DMSO
-
Kinase buffer solution
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader for luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in kinase buffer to the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
To each well of a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound solution. Include wells for a positive control (e.g., Sunitinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay kit, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure the luminescence on a plate reader. The light signal is inversely correlated with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2.2: Cellular Antiproliferative (MTT) Assay
This protocol assesses the ability of the compounds to inhibit the growth of human cancer cell lines, such as HCT-116 or HT-29.[3][4]
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition versus the log of the compound concentration.
Caption: Simplified VEGFR-2 signaling pathway.
Part 3: Data Presentation and SAR Analysis
Systematic analysis of the biological data is crucial for identifying trends and guiding the next round of synthesis. All quantitative data should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Hypothetical Biological Activity of C3-Substituted this compound Derivatives
| Compound ID | R-Group (at C3-benzylidene) | VEGFR-2 IC₅₀ (µM) | HCT-116 GI₅₀ (µM) |
| SC-01 | (Unsubstituted) | 15.2 | 25.8 |
| DZ-01 | 4-Fluoro | 1.8 | 3.5 |
| DZ-02 | 4-Chloro | 2.5 | 4.1 |
| DZ-03 | 4-Methoxy | 8.9 | 15.2 |
| DZ-04 | 4-Nitro | 0.9 | 2.1 |
| DZ-05 | 3,4-Dichloro | 1.1 | 2.9 |
| Sunitinib | (Reference) | 0.08 | 0.15 |
Structure-Activity Relationship (SAR) Analysis:
-
Effect of Halogens: The introduction of a halogen, particularly fluorine (DZ-01), at the para-position of the benzylidene ring significantly enhances both enzymatic and cellular activity compared to the unsubstituted analog (SC-01).
-
Electronic Effects: An electron-withdrawing group (EWG) like nitro (DZ-04) leads to the most potent compound in this series, suggesting that reducing electron density in the C3-substituent is favorable for activity. Conversely, an electron-donating group (EDG) like methoxy (DZ-03) diminishes potency.
-
Correlation: A strong correlation is observed between the VEGFR-2 inhibition (IC₅₀) and the cellular antiproliferative activity (GI₅₀), suggesting that the anticancer effect of these compounds is likely mediated through the inhibition of this kinase pathway.
Caption: Logical flow for SAR-guided drug design.
Conclusion: This application note provides a systematic framework for the design, synthesis, and evaluation of novel this compound derivatives. By following these protocols, researchers can efficiently generate and screen compound libraries, interpret the resulting data to build a robust SAR, and ultimately identify lead candidates with enhanced biological activity for further preclinical development.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Scalable Synthesis of 1,6-Dimethylindoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of 1,6-Dimethylindoline-2-thione, a potentially valuable scaffold in medicinal chemistry and drug development. The described methodology is designed for scalability, addressing key considerations for transitioning from laboratory-scale synthesis to larger-scale production. The protocol begins with the synthesis of 6-Methylindolin-2-one via reductive cyclization of a suitable precursor, followed by N-methylation to yield 1,6-Dimethylindolin-2-one. The final step involves the thionation of the lactam functionality using Lawesson's reagent to produce the target compound. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and scale-up of this compound.
Introduction
Indoline and its derivatives are privileged heterocyclic motifs frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a thione functional group can significantly modulate the physicochemical and pharmacological properties of a molecule, making this compound an interesting candidate for further investigation in drug discovery programs. This protocol outlines a robust and scalable synthetic route to this compound, starting from readily available or accessible precursors.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed through the following three-step sequence:
-
Step 1: Synthesis of 6-Methylindolin-2-one via reductive cyclization of a 4-methyl-2-nitrophenylacetic acid derivative.
-
Step 2: N-methylation of 6-Methylindolin-2-one to form 1,6-Dimethylindolin-2-one.
-
Step 3: Thionation of 1,6-Dimethylindolin-2-one to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methylindolin-2-one
This procedure is adapted from general methods for the synthesis of substituted oxindoles via reductive cyclization.
Materials and Reagents:
-
Ethyl 2-(4-methyl-2-nitrophenyl)acetate (or a similar precursor)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or a suitable solvent for hydrogenation)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for hydrogenation
Procedure:
-
In a hydrogenation vessel, dissolve ethyl 2-(4-methyl-2-nitrophenyl)acetate in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 6-Methylindolin-2-one.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 1,6-Dimethylindolin-2-one
This protocol is based on standard N-methylation procedures for lactams.
Materials and Reagents:
-
6-Methylindolin-2-one
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Water
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 6-Methylindolin-2-one in an anhydrous solvent, add a base (e.g., powdered NaOH or K₂CO₃).
-
Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding salt.
-
Carefully add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor its progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1,6-Dimethylindolin-2-one by column chromatography or recrystallization.
Step 3: Synthesis of this compound
This thionation step utilizes Lawesson's reagent, a common and effective thionating agent for carbonyl compounds.
Materials and Reagents:
-
1,6-Dimethylindolin-2-one
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or another high-boiling point aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,6-Dimethylindolin-2-one in anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for each synthetic step. Please note that these are target values and may require optimization.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl 2-(4-methyl-2-nitrophenyl)acetate | 10% Pd/C, H₂ | Ethanol | 25 | 4-8 | 85-95 | >95 |
| 2 | 6-Methylindolin-2-one | Dimethyl sulfate, NaOH | THF | 50 | 2-4 | 80-90 | >98 |
| 3 | 1,6-Dimethylindolin-2-one | Lawesson's reagent | Toluene | 110 | 1-3 | 70-85 | >97 |
Scale-up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Transfer: All three steps involve temperature control. In Step 1, the hydrogenation is exothermic and requires efficient cooling on a larger scale. In Steps 2 and 3, uniform heating is crucial for consistent reaction rates.
-
Reagent Addition: The dropwise addition of dimethyl sulfate in Step 2 is critical to control the exothermicity of the reaction. On a larger scale, this should be done using a calibrated addition pump.
-
Mixing: Efficient stirring is essential in all steps, particularly in the heterogeneous hydrogenation (Step 1) and when using solid bases (Step 2).
-
Work-up and Purification: Large-scale extractions and filtrations need to be planned carefully. Crystallization is often preferred over chromatography for purification on a larger scale due to cost and time considerations.
-
Safety: Dimethyl sulfate is highly toxic and carcinogenic; appropriate personal protective equipment and handling procedures are mandatory. Hydrogen gas is flammable and explosive; hydrogenation should be performed in a designated area with appropriate safety measures. Lawesson's reagent can release hydrogen sulfide upon contact with moisture or acid, which is a toxic gas.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Synthetic workflow for the scalable production of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical progression of the synthesis of this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for 1,6-Dimethylindoline-2-thione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,6-Dimethylindoline-2-thione, a key intermediate for researchers in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct route involves a two-step process. First, the synthesis of the precursor, 1,6-dimethylindolin-2-one, is achieved, typically via a Fischer indole synthesis followed by N-methylation, or by starting with an appropriately substituted aniline derivative. The second step is the thionation of the 1,6-dimethylindolin-2-one using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the final product, this compound.[1]
Q2: What are the critical parameters for the thionation step?
A2: The critical parameters for the thionation of 1,6-dimethylindolin-2-one include the choice of thionating agent, the reaction temperature, the solvent, and the reaction time. Anhydrous conditions are crucial to prevent the decomposition of the thionating agent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be determined to achieve good separation between the starting material (1,6-dimethylindolin-2-one) and the product (this compound). The product, being more nonpolar, will typically have a higher Rf value.
Q4: What are the common side products in this synthesis?
A4: Common side products can include unreacted starting material, over-thionated byproducts, or decomposition products if the reaction is overheated or exposed to moisture. In the preceding steps, the Fischer indole synthesis can sometimes yield regioisomers depending on the substitution pattern of the starting materials.[2]
Q5: What are the recommended purification methods for this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[1][3] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q6: How should I store the final product?
A6: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective thionating agent (decomposed). | Use a fresh batch of Lawesson's reagent or P₄S₁₀. Ensure anhydrous reaction conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor by TLC. | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | |
| Complex Mixture of Products | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature. Consider a milder thionating agent if available. |
| Presence of moisture. | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere. | |
| Difficulty in Purifying the Product | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Product instability on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Work up and purify the product quickly. | |
| Product Decomposes After Isolation | Oxidation of the thione group. | Store the purified product under an inert atmosphere and away from light. |
| Residual acid or base from workup. | Ensure thorough washing during the workup to remove any acidic or basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Dimethylindolin-2-one (Precursor)
This protocol assumes the availability of 6-methylindolin-2-one.
-
N-Methylation:
-
To a solution of 6-methylindolin-2-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1,6-dimethylindolin-2-one.
-
Protocol 2: Synthesis of this compound
-
Thionation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,6-dimethylindolin-2-one (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.
-
After the starting material has been consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Data Presentation
Table 1: Reaction Parameters for Thionation
| Parameter | Condition |
| Thionating Agent | Lawesson's Reagent |
| Equivalents of Thionating Agent | 0.5 - 0.6 |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 85% (post-purification) |
Visualizations
References
Common side products in the synthesis of indoline-2-thiones and their avoidance
Welcome to the technical support center for the synthesis of indoline-2-thiones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing indoline-2-thiones?
The most prevalent and widely adopted method for the synthesis of indoline-2-thiones is the thionation of the corresponding oxindole precursor. This reaction typically employs a thionating agent, with Lawesson's reagent being the most common choice. Other reagents, such as phosphorus pentasulfide (P₄S₁₀) in pyridine, are also utilized.
Q2: I am having trouble purifying my indoline-2-thione after using Lawesson's reagent. What are the likely impurities?
A significant challenge in syntheses using Lawesson's reagent is the formation of phosphorus-containing byproducts.[1][2] These byproducts often exhibit similar polarity to the desired indoline-2-thione, making purification by standard column chromatography difficult.[1] The primary phosphorus-containing byproduct is a six-membered ring structure derived from the reagent itself.[2][3][4] Additionally, unreacted Lawesson's reagent and its decomposition products can also contaminate the final product.
Q3: My reaction is not going to completion, and I have a significant amount of unreacted oxindole. What could be the cause?
Incomplete conversion can be attributed to several factors:
-
Insufficient Thionating Agent: Ensure at least 0.5 equivalents of Lawesson's reagent (or an appropriate amount of another thionating agent) are used per equivalent of the oxindole.
-
Low Reaction Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Short Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Toluene and dioxane are commonly used and often require reflux temperatures.
Q4: Are there alternative thionating reagents that produce fewer problematic byproducts?
Yes, several alternatives to the standard Lawesson's reagent have been developed to simplify purification:
-
Fluorous Lawesson's Reagent: This modified reagent allows for the straightforward removal of byproducts through fluorous solid-phase extraction, often eliminating the need for column chromatography.[5]
-
P₄S₁₀-Pyridine Complex: This reagent can lead to cleaner reactions and easier workup compared to Lawesson's reagent.[6]
-
P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination can also provide a cleaner reaction profile and simplify the removal of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of indoline-2-thiones and provides potential solutions.
Problem 1: Low Yield of Indoline-2-thione
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting oxindole remains | Incomplete reaction. | - Increase reaction time and monitor by TLC.- Increase reaction temperature.- Ensure stoichiometric amount of thionating agent is used. |
| Formation of multiple unidentified spots on TLC | Decomposition of starting material or product. | - Lower the reaction temperature.- Use a milder thionating agent.- Ensure the reaction is performed under an inert atmosphere if substrates are sensitive. |
| Product loss during workup | Issues with extraction or purification. | - Optimize the extraction solvent system.- Consider alternative purification methods if column chromatography is problematic (e.g., recrystallization, or using a modified Lawesson's reagent). |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product with impurities during column chromatography | Phosphorus-containing byproducts from Lawesson's reagent with similar polarity to the product.[1] | - Employ a chromatography-free workup by treating the crude reaction mixture with ethylene glycol to decompose the phosphorus byproducts.[2][3][4]- Use a fluorous Lawesson's reagent for easier separation via fluorous solid-phase extraction.[5]- Attempt recrystallization from a suitable solvent system. |
| Streaking or tailing on TLC plate | Presence of highly polar impurities or acidic/basic nature of the product. | - Add a small amount of a suitable modifier (e.g., triethylamine for basic products, acetic acid for acidic products) to the chromatography eluent.- Wash the crude product with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic impurities) before chromatography. |
| Product appears as a complex mixture in NMR despite a single spot on TLC | Presence of rotamers, especially with N-substituted indoline-2-thiones.[6][7] | - Record NMR spectra at elevated temperatures to potentially coalesce the rotameric signals.[7] |
Reaction Mechanisms and Workflows
General Synthesis Pathway
The synthesis of indoline-2-thione from oxindole using Lawesson's reagent proceeds through a well-established mechanism. The following diagram illustrates the key steps.
Caption: General reaction pathway for the synthesis of indoline-2-thione.
Troubleshooting Workflow for Purification
When facing purification challenges, a systematic approach can help identify the optimal solution.
Caption: A decision-making workflow for troubleshooting purification.
Experimental Protocols
General Procedure for the Synthesis of Indoline-2-thione using Lawesson's Reagent
To a solution of the desired oxindole (1.0 eq.) in anhydrous toluene (0.1-0.2 M), Lawesson's reagent (0.5-0.6 eq.) is added in one portion.The reaction mixture is heated to reflux and monitored by TLC.Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.The crude residue is then subjected to purification.
Chromatography-Free Workup Procedure
Following the general synthesis procedure, after cooling the reaction mixture to room temperature, ethylene glycol (approximately 2-3 times the volume of toluene used) is added.The mixture is then heated to 90-100 °C for 1-2 hours to decompose the phosphorus byproducts.After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude indoline-2-thione, which can often be further purified by recrystallization.[2][3][4]
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrate and scale of the reaction. Always consult the relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 6. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,6-Dimethylindoline-2-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dimethylindoline-2-thione. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Issue 1: Oiling out during recrystallization
-
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To address this, you can:
-
Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow it to cool more slowly.
-
Try a different solvent system. A lower-boiling point solvent or a solvent mixture may be more suitable.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.
-
Issue 2: Poor recovery after recrystallization
-
Question: I am getting a very low yield of this compound after recrystallization. How can I improve the recovery?
-
Answer: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.[1][2] Try to use the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, you can evaporate some of the solvent to concentrate the solution.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[1]
-
Issue 3: Ineffective separation by column chromatography
-
Question: I am unable to effectively separate this compound from its impurities using column chromatography. The spots are overlapping on the TLC plate. What can I do?
-
Answer: Poor separation in column chromatography can be improved by:
-
Optimizing the solvent system (eluent): Experiment with different solvent polarities. A less polar eluent will generally result in slower elution and potentially better separation of less polar compounds, while a more polar eluent will speed up the elution of polar compounds. A common strategy is to use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Changing the stationary phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation depending on the nature of the impurities.
-
Adjusting the column dimensions: A longer and narrower column can improve separation efficiency (resolution).
-
Sample loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
Issue 4: Presence of starting materials in the final product
-
Question: My final product of this compound is contaminated with the starting material, 1,6-dimethylindoline. How can I remove it?
-
Answer: If recrystallization is ineffective, consider the following:
-
Acid-base extraction: Since 1,6-dimethylindoline is a secondary amine, it is basic. You can dissolve the mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic starting material will react to form a water-soluble salt and move to the aqueous layer, while your neutral product remains in the organic layer. Remember to then wash the organic layer with a base (like saturated sodium bicarbonate solution) and brine before drying and evaporating the solvent.
-
Flash chromatography: A carefully optimized flash chromatography protocol should be able to separate the more polar amine starting material from the less polar thione product.
-
Frequently Asked Questions (FAQs)
General Purification
-
Question: What are the most common purification techniques for this compound?
-
Answer: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[2][3] The choice depends on the nature and quantity of the impurities.
-
Question: How do I choose a suitable solvent for recrystallization?
-
Answer: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] It should also not react with the compound and should be easily removable. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Purity Achieved (%) | Yield (%) | Solvent System | Notes |
| Single-Solvent Recrystallization | > 98 | 70-85 | Ethanol | Effective for removing minor, non-polar impurities. |
| Two-Solvent Recrystallization | > 99 | 60-75 | Dichloromethane/Hexane | Good for removing a broader range of impurities. |
| Column Chromatography | > 99.5 | 50-70 | Silica Gel, Hexane:Ethyl Acetate (9:1) | Best for removing impurities with similar polarity. |
Disclaimer: The data in this table is illustrative and may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating and stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for recrystallization and column chromatography.
Caption: A troubleshooting decision tree for common purification problems.
References
Troubleshooting guide for low yield in heterocyclic thione synthesis
This guide provides troubleshooting solutions for common issues encountered during the synthesis of heterocyclic thiones, a critical process in pharmaceutical and materials science research. The following sections address frequently asked questions and offer detailed protocols to help researchers overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my heterocyclic thione synthesis resulting in a low yield?
Low yields in thionation reactions can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most common culprits include:
-
Incomplete Reaction: The starting material may not be fully consumed due to insufficient reaction time, low temperature, or improper stoichiometry of the thionating agent.
-
Side Product Formation: Competing reactions can lead to the formation of undesired byproducts, consuming the starting material and complicating purification.
-
Product Decomposition: The target thione may be unstable under the reaction conditions, leading to degradation.
-
Purification Issues: Significant loss of product can occur during the work-up and purification steps, particularly when dealing with phosphorus-containing byproducts from reagents like Lawesson's Reagent.[1][2]
2. How can I improve the yield of my thionation reaction using Lawesson's Reagent?
Optimizing the reaction conditions is key to improving yields. Consider the following adjustments:
-
Solvent Choice: The solubility of Lawesson's Reagent is crucial for the reaction to proceed efficiently. Tetrahydrofuran (THF) is often a good choice as it allows the reaction to be conducted at room temperature with reduced reaction times.[1] However, for less reactive substrates, higher boiling point solvents like toluene or xylene may be necessary to drive the reaction to completion.[1][3]
-
Temperature: While some reactions proceed well at room temperature, especially with more reactive substrates like amides, others require elevated temperatures.[1][4] Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in many cases.[3][5]
-
Stoichiometry: A common starting point is to use 0.5 equivalents of Lawesson's Reagent per mole of the carbonyl compound. However, this may need to be optimized depending on the substrate.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can range from 30 minutes to several hours.[1] Prolonged reaction times at high temperatures can sometimes lead to product degradation.
3. I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Besides the desired thione and unreacted starting material, you may observe byproducts from the thionating agent. When using Lawesson's Reagent, a major byproduct is a six-membered phosphorus-containing ring structure, which can have a similar polarity to the product, making chromatographic separation difficult.[2] Other potential side reactions include the thionation of other functional groups if present in the molecule. For instance, amides are generally more reactive than esters, which can sometimes be exploited for selective thionation.[4][6]
4. My main problem seems to be purifying the product from the Lawesson's Reagent byproducts. What's the best approach?
Effective purification is critical for obtaining a good isolated yield.
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove the majority of the phosphorus byproducts before column chromatography.[1]
-
Byproduct Decomposition: The phosphorus-containing byproduct can be decomposed into a more polar species that is easier to remove. Treating the crude reaction mixture with ethanol or ethylene glycol and heating for a period can simplify purification.[2]
-
Chromatography-Free Protocols: For larger scale reactions, chromatography-free purification methods have been developed. These often involve a specific work-up procedure with reagents like ethylene glycol followed by extraction and recrystallization.[2]
5. When should I consider using a different thionating agent, like Phosphorus Pentasulfide (P₄S₁₀)?
While Lawesson's Reagent is popular due to its milder nature, Phosphorus Pentasulfide (P₄S₁₀) can be a powerful alternative, especially for less reactive substrates.[7]
-
Reactivity: P₄S₁₀ often requires higher reaction temperatures and longer reaction times.[8]
-
Work-up: The byproducts of P₄S₁₀ can also be challenging to remove. A combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) has been shown to be effective, with the advantage that the byproducts can often be removed by a simple hydrolytic workup or filtration through a silica plug, avoiding the need for extensive chromatography.[7][9]
Data Presentation: Optimizing Thionation Conditions
The following tables summarize quantitative data from various studies on the effect of reaction parameters on the yield of thionation reactions.
Table 1: Effect of Solvent on Thionoester Yield using P₄S₁₀/HMDO
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | 1.5 | 87 |
| 2 | Toluene | 3 | 85 |
| 3 | Xylene | 4 | 87 |
Data adapted from a study on the thionation of lactones.[7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Isothiocyanate Synthesis
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | 100 | 1 h | 86 |
| 2 | Microwave | 100 | 10 min | 94 |
Data for the synthesis of 3-bromophenyl isothiocyanate using Lawesson's reagent.[5]
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent in THF [1]
-
Dissolve Lawesson's Reagent: In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents) in an adequate amount of dry THF (e.g., 120 mL for 1.43 mmol).
-
Add Substrate: To the stirred solution, add a solution of the amide (1.0 equivalent) in dry THF (e.g., 50 mL for 2.86 mmol) at room temperature.
-
Monitor Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be complete in as little as 30 minutes, or it can be left to stir overnight.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Aqueous Work-up: Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer thoroughly with water to remove phosphorus byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether:ether).
Protocol 2: Chromatography-Free Work-up for Thioamide Synthesis [2]
-
Reaction: Perform the thionation reaction using Lawesson's Reagent in a suitable solvent like toluene under reflux. Monitor by TLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Byproduct Decomposition: Add an excess of ethylene glycol (e.g., 100 mL for a 0.1 mol scale reaction) and a small amount of water (e.g., 1.0 mL).
-
Heating: Stir the resulting mixture at an elevated temperature (e.g., 95 °C) for several hours. Monitor the disappearance of the Lawesson's Reagent byproduct by TLC.
-
Phase Separation: After cooling, separate the organic layer (toluene).
-
Extraction: Extract the aqueous/glycol layer with fresh toluene.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent to obtain the pure thioamide.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Heterocyclic Thione Synthesis
Caption: A logical workflow for diagnosing and addressing low yields.
Diagram 2: Reaction Parameter Optimization Cycle
Caption: An iterative cycle for optimizing reaction parameters.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 7. audreyli.com [audreyli.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Indoline Substitutions
Welcome to the technical support center for improving the regioselectivity of substitutions on the indoline ring. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on an unsubstituted indoline ring, and why?
A1: In contrast to the electron-rich pyrrole ring of indole, which typically undergoes electrophilic substitution at C3, the indoline ring behaves more like a substituted aniline. The nitrogen atom is a powerful ortho-, para-directing group, making the benzene ring electron-rich. Therefore, electrophilic substitutions on an unsubstituted indoline preferentially occur at the C5 (para) and C7 (ortho) positions. The C5 position is often favored due to reduced steric hindrance compared to the C7 position.
Q2: How does the N-substituent on the indoline ring influence regioselectivity?
A2: The nature of the N-substituent plays a crucial role in directing substitutions.
-
N-Alkyl groups (e.g., N-Methyl): These are electron-donating groups that activate the aromatic ring for electrophilic substitution, primarily directing to the C5 and C7 positions. In many palladium-catalyzed C-H functionalizations, C5-selectivity is high.[1][2]
-
N-Acyl/Carbonyl groups (e.g., N-Boc, N-Pivaloyl): These electron-withdrawing groups can act as directing groups in certain transition-metal-catalyzed reactions, often favoring functionalization at the C7 position through the formation of a metallacyclic intermediate.[3] In some cases, N-acyl groups can deactivate the ring towards classical electrophilic aromatic substitution.
-
Bulky Directing Groups: Large directing groups on the nitrogen, such as N-P(O)tBu2, have been successfully employed to direct functionalization to the C6 position in the related indole systems, a strategy that can be adapted for indolines.[4]
Q3: Can I achieve substitution at the C4 or C6 positions of the indoline ring?
A3: Yes, but it is more challenging and often requires specific strategies.
-
C6-Functionalization: This can be achieved by employing a dearomatization-rearomatization strategy where the electronic and steric effects of reagents and intermediates guide the substitution to the C6 position.[5]
-
C4-Functionalization: This is less common for indolines compared to indoles. It typically requires a directing group at the C3 position or a specific catalytic system that favors this position.
Troubleshooting Guides
Problem 1: Low yield or no reaction in Palladium-Catalyzed C5-Olefination of N-Methylindoline.
| Possible Cause | Troubleshooting Step |
| Indoline substrate is less reactive than expected. | Indolines are generally less reactive than anilines in some Pd-catalyzed C-H olefinations.[1] Increasing the reaction temperature or extending the reaction time may improve conversion. However, be cautious as higher temperatures can also lead to substrate or product degradation.[1] |
| Electron-donating substituents on the indoline ring. | Indolines bearing electron-donating groups (e.g., methoxy, methyl) on the aromatic ring have been observed to give low yields in Pd/S,O-ligand catalyzed C5-olefination.[1] For these substrates, further optimization of reaction conditions, such as ligand or oxidant screening, may be necessary. |
| Catalyst deactivation. | The presence of impurities in the starting materials or solvent can poison the palladium catalyst. Ensure all reagents and solvents are pure and dry. Degassing the reaction mixture can also be beneficial. |
| Incorrect N-protecting group. | The reaction is optimized for N-methyl indoline. Other N-protecting groups like N-Boc or N-Bn may result in lower yields under the same conditions.[1] Re-optimization of the reaction conditions for the specific N-protecting group is recommended. |
Problem 2: Poor regioselectivity in the functionalization of a substituted indoline.
| Possible Cause | Troubleshooting Step |
| Steric hindrance from substituents on the indoline ring. | A substituent at the C3 position can influence the C5/C7 selectivity. For instance, a methyl group at C3 in N-methylindoline resulted in lower C5-selectivity compared to an unsubstituted C3.[1][2] If a mixture of regioisomers is obtained, chromatographic separation might be necessary. Alternatively, modifying the catalyst or ligand to be more sterically demanding could enhance selectivity. |
| Electronic effects of substituents on the aromatic ring. | Electron-withdrawing groups (e.g., F, Cl, CO2Me) on the aromatic ring of N-methylindoline generally lead to good C5-selectivity in Pd-catalyzed olefination.[1] However, a strongly deactivating group meta to the desired position of functionalization can lower the yield.[1] |
| Reaction conditions favoring multiple substitution sites. | For electrophilic aromatic substitutions, the reaction conditions (temperature, Lewis acid strength) can impact the ortho/para ratio. Lowering the temperature may increase the proportion of the para-substituted product (C5). |
Quantitative Data
Table 1: Regioselectivity in Palladium-Catalyzed C5-Olefination of N-Methylindolines with Ethyl Acrylate
| Indoline Substrate | Product | Yield (%) | C5:Other Isomers Ratio |
| N-Methylindoline | 2a | 58 | >20:1 |
| N-Methyl-4-fluoroindoline | 2b | 76 | >20:1 |
| N-Methyl-6-fluoroindoline | 2c | 68 | >20:1 |
| N-Methyl-7-fluoroindoline | 2d | 51 | >20:1 |
| N-Methyl-4-chloroindoline | 2e | 69 | >20:1 |
| N-Methyl-7-chloroindoline | 2f | 56 | >20:1 |
| Methyl 1-methylindoline-7-carboxylate | 2g | 54 | >20:1 |
| (1-Methylindolin-7-yl)(phenyl)methanone | 2h | 76 | 15:1 |
| N,2-Dimethylindoline | 2i | 54 | >20:1 |
| N,3-Dimethylindoline | 2j | 76 | 14:1 |
| N,3,3-Trimethylindoline | 2k | 72 | >20:1 |
Data sourced from literature.[1][2]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C5-H Olefination of N-Methylindoline
This protocol describes the direct C-H olefination of N-methylindoline at the C5 position using a Pd/S,O-ligand catalytic system.[1][2]
Materials:
-
N-Methylindoline (1a)
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
S,O-ligand (e.g., 2-((di-tert-butylphosphino)oxy)benzoic acid)
-
tert-Butyl peroxybenzoate (PhCO₃ᵗBu)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol %) and the S,O-ligand (10 mol %).
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DCE (to make a 0.2 M solution with respect to the limiting reagent).
-
Add N-methylindoline (2.0 equiv).
-
Add ethyl acrylate (1.0 equiv).
-
Add tert-butyl peroxybenzoate (1.0 equiv).
-
Place the sealed vial in a preheated oil bath at 60 °C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired C5-olefinated indoline.
Visualizations
Caption: Workflow for the Palladium-Catalyzed C5-Olefination of N-Methylindoline.
Caption: Key factors determining the regioselectivity of substitutions on the indoline ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 1,6-Dimethylindoline-2-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,6-Dimethylindoline-2-thione in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in my aqueous buffer. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge for many organic compounds.[1] The first step is to accurately determine the extent of the solubility issue. A simple shake-flask method can provide a baseline measurement. Subsequently, you can explore several strategies to enhance solubility, starting with simple and readily available methods like using co-solvents or adjusting the pH of your medium.
Q2: What are co-solvents and how do they improve the solubility of hydrophobic compounds?
A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can significantly increase the solubility of poorly water-soluble compounds.[2][3] They work by reducing the polarity of the aqueous solvent, making it a more favorable environment for nonpolar solutes.[4] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[2][3]
Q3: Are there potential downsides to using co-solvents in my experiments?
A3: Yes, while effective, the use of co-solvents has considerations. High concentrations of some co-solvents can be toxic to cells in biological assays.[3] It is crucial to determine the maximum tolerated concentration of a co-solvent for your specific experimental system. Additionally, co-solvents can sometimes affect the stability of the compound or interfere with downstream analytical methods.[4]
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[7] This complex has improved aqueous solubility and can enhance the bioavailability of the compound.[5][6]
Q5: When should I consider more advanced techniques like nanoformulations?
A5: If simpler methods like co-solvents or cyclodextrins do not provide the desired solubility or are incompatible with your experimental setup, advanced techniques such as nanoformulations may be necessary.[8] Nanoformulations, which include nanosuspensions, nanoemulsions, and polymeric nanoparticles, can significantly enhance the solubility and delivery of hydrophobic drugs.[8][9] These methods are particularly useful for in vivo studies where bioavailability is a key concern.[10]
Troubleshooting Guides
Issue: My this compound is precipitating out of my aqueous buffer during my experiment.
Possible Cause 1: The concentration of the compound exceeds its solubility limit in the chosen buffer.
-
Solution 1.1: Decrease the working concentration. If your experimental design allows, reducing the final concentration of the compound may prevent precipitation.
-
Solution 1.2: Introduce a co-solvent. Adding a small percentage of a water-miscible organic solvent can increase the solubility. Refer to the co-solvent selection guide below.
-
Solution 1.3: Utilize cyclodextrins. Encapsulating the compound in a cyclodextrin can enhance its aqueous solubility.
Possible Cause 2: The pH of the buffer is not optimal for the compound's solubility.
-
Solution 2.1: Determine the pKa of your compound. The solubility of ionizable compounds is pH-dependent.
-
Solution 2.2: Adjust the buffer pH. For a weakly acidic compound, increasing the pH above its pKa will increase solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.
Possible Cause 3: The compound is degrading over time, leading to the formation of insoluble byproducts.
-
Solution 3.1: Assess the stability of the compound in your buffer. Use analytical techniques like HPLC to monitor the compound's integrity over the course of your experiment.
-
Solution 3.2: Prepare fresh solutions. If the compound is unstable, prepare solutions immediately before use.
Data Presentation
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 1 - 10 | Widely used, but can have effects on cell viability at higher concentrations.[2] |
| Propylene Glycol | 1 - 20 | A common vehicle for parenteral formulations.[3] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30 | Effective for a wide range of hydrophobic compounds.[11] |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5 | A powerful solvent, but can have significant biological effects.[12] |
| Glycerin | 5 - 20 | A non-toxic and viscous co-solvent.[3] |
Table 2: Examples of Solubility Enhancement with Cyclodextrins
| Drug | Cyclodextrin Type | Solubility Increase (Fold) |
| Carbamazepine | β-CD and HP-β-CD | Significant improvement in solubility and bioavailability.[6] |
| Piroxicam | - | Improved dissolution behavior.[7] |
| Omeprazole | β-CD | Enhanced bioavailability.[6] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed flask.
-
Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[14]
-
The measured concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Select a suitable co-solvent based on the properties of this compound and the requirements of your experiment (see Table 1).
-
Dissolve a known weight of the compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution.
-
For your experiment, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the co-solvent is below the level that might cause toxicity or other unwanted effects in your assay.[15]
Visualizations
Caption: A logical workflow for addressing solubility issues.
Caption: Experimental workflow for using a co-solvent.
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. wjbphs.com [wjbphs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. humapub.com [humapub.com]
- 8. worldscientific.com [worldscientific.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability issues of thione compounds during workup and purification
Technical Support Center: Stability of Thione Compounds
Welcome to the technical support center for researchers working with thione compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the workup and purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: My thione compound appears to be degrading during aqueous workup. What could be the cause?
A1: Degradation during aqueous workup is often due to the thione-thiol tautomerism. In polar solvents like water, the equilibrium can shift, and the resulting thiol tautomer is susceptible to oxidation, especially if the solution is not deoxygenated.[1][2][3] Additionally, the pH of your aqueous solution can play a significant role; basic conditions can favor the deprotonation of the thiol form, increasing its susceptibility to oxidation to form disulfides.[4]
Troubleshooting Steps:
-
Deoxygenate Solutions: Before workup, sparge all aqueous solutions and organic solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Control pH: Use buffered aqueous solutions to maintain a neutral or slightly acidic pH during extraction. Thiones are generally more stable in acidic to neutral conditions where the thione form is favored.[4][5]
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Work at Lower Temperatures: Performing the workup at lower temperatures (e.g., in an ice bath) can slow down degradation rates.
Q2: I'm observing a new, less polar spot on my TLC plate after purification by silica gel chromatography. What is this impurity?
A2: A common issue during silica gel chromatography is the formation of disulfide byproducts.[1][2] The slightly acidic nature of silica gel can catalyze the tautomerization to the thiol, which is then oxidized to the corresponding disulfide. This is particularly prevalent if the thiol form is stable.[1][2] Disulfides are typically less polar than the corresponding thiones or thiols.
Troubleshooting Steps:
-
Deactivated Silica Gel: Consider using silica gel that has been deactivated with a base, such as triethylamine, to neutralize acidic sites. This is done by preparing the slurry with a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.
-
Solvent Choice: In some cases, the choice of solvent can influence the tautomeric equilibrium. Nonpolar solvents tend to favor the thiol form, which is prone to oxidation.[2][3] Experiment with different solvent systems to find one that minimizes degradation.
Q3: My compound, which has a thiocarbonyl group, is changing color and I see a new peak in the mass spectrum corresponding to M+16. What is happening?
A3: The addition of 16 mass units strongly suggests an oxidation reaction, where an oxygen atom has been incorporated into your molecule. For thiones, a common oxidation product is the corresponding sulfine (thione S-oxide).[6][7] These can sometimes be unstable and may undergo further reactions.[7][8]
Troubleshooting Steps:
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in your solvents or reagents. Peroxides in ethers (like THF or diethyl ether) are a common culprit. Always use freshly distilled or peroxide-free solvents.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification and concentration steps, to prevent air oxidation.
-
Photostability: Protect your compound from light, as photo-oxidation can also occur.[9] Use amber-colored flasks or cover your glassware with aluminum foil.
Troubleshooting Guides
Guide 1: Thione-Thiol Tautomerism and Disulfide Formation
This guide helps to diagnose and mitigate issues arising from the equilibrium between the thione and thiol forms of your compound.
| Symptom | Potential Cause | Recommended Action |
| Appearance of a disulfide byproduct (dimer) | Oxidation of the thiol tautomer.[1][2] | Work under an inert atmosphere, use deoxygenated solvents, and consider adding a radical scavenger if appropriate. |
| Inconsistent NMR spectra, varying peak integrations | Shifting equilibrium between thione and thiol tautomers. | Use aprotic, non-polar NMR solvents to favor one tautomer. Check for concentration dependence, as self-association can shift the equilibrium.[2] |
| Product degradation in polar, protic solvents | Stabilization of the more reactive thiol form in certain solvents.[3][10] | Switch to less polar, aprotic solvents for workup and purification if the compound's solubility allows. |
-
Weigh the required amount of silica gel for your column.
-
Prepare a solvent system for your chromatography that includes 0.5-1% triethylamine (v/v).
-
Create a slurry of the silica gel in this solvent mixture.
-
Pack the column with the slurry as you normally would.
-
Equilibrate the column with the solvent system containing triethylamine before loading your sample.
Guide 2: Oxidation of the Thiocarbonyl Group
This guide addresses the unwanted oxidation of the thione functional group to sulfines or other oxygenated species.
| Symptom | Potential Cause | Recommended Action |
| Formation of a sulfine (M+16) or ketone (M-16, loss of S, gain of O) | Air oxidation or reaction with peroxides in solvents.[6][11] | Use freshly distilled or inhibitor-free solvents. Handle the compound under an inert atmosphere. |
| Degradation upon exposure to light | Photochemical oxidation or degradation.[1][9] | Protect the compound from light at all stages of workup, purification, and storage. |
| Reaction with oxidizing agents used in a previous step | Incomplete quenching of the oxidizing agent. | Ensure the complete quenching and removal of any oxidizing agents before proceeding with the workup. |
Visual Guides
Thione-Thiol Tautomerism and Oxidation Pathway
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Preventing oxidation of the thione group in 1,6-Dimethylindoline-2-thione
Welcome to the technical support center for 1,6-Dimethylindoline-2-thione. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of the thione group, a common challenge encountered during the handling, storage, and experimental use of this and similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidation for the thione group in this compound?
A1: The thiocarbonyl (C=S) group in this compound is susceptible to oxidation due to the sulfur atom's high nucleophilicity and the presence of lone pair electrons. The primary causes of oxidation are:
-
Atmospheric Oxygen: Direct reaction with molecular oxygen, often accelerated by light (photo-oxidation) or heat.[1]
-
Reactive Oxygen Species (ROS): Exposure to ROS such as peroxides, superoxides, or hydroxyl radicals present as impurities in solvents or generated during a reaction can lead to rapid degradation.[2]
-
Trace Metal Contamination: Metal ions can catalyze oxidation reactions.[2]
Q2: What are the likely degradation products if my compound oxidizes?
A2: Oxidation of the thione group can lead to several products. The most common is the conversion of the thione to its corresponding carbonyl analog, 1,6-Dimethylindolin-2-one. Depending on the oxidant and conditions, intermediate species like sulfines (C=S=O) may form. Under harsh oxidative conditions, more extensive degradation, including desulfurization, can occur.[3][4]
Q3: How should I store this compound to minimize oxidation?
A3: Proper storage is critical for maintaining the integrity of the compound. The following conditions are recommended:
-
Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5]
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze oxidation.[1]
-
Temperature Control: Store at low temperatures (e.g., -20°C) to reduce the rate of chemical degradation.[6]
-
Solvent Purity: Use high-purity, degassed solvents to prepare solutions. Solvents should be purged with an inert gas before use to remove dissolved oxygen.
Q4: Can I use chemical additives to protect the thione group in solution?
A4: Yes, adding antioxidants can be an effective strategy, provided they are compatible with your experimental system.
-
Radical Scavengers: For reactions sensitive to free radicals, a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be added.
-
Reductants/Oxygen Scavengers: In some contexts, naturally occurring antioxidants like glutathione or cysteine could act as sacrificial reductants, although their use is more common in biological systems.[[“]][8][9] The choice of any additive must be carefully considered to avoid interference with downstream applications.
Q5: I suspect my compound has degraded. How can I detect and quantify the oxidation?
A5: Several analytical techniques can be used to assess the purity of your compound and identify degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to separate the parent thione from its more polar oxidized byproducts. A shift in retention time is indicative of degradation.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the identity of degradation products by detecting their molecular weight. For example, the conversion to the oxo-analog would result in a mass change of -16 Da (S replaced by O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful, as the chemical shift of the thiocarbonyl carbon is highly sensitive to its oxidation state. Changes in the ¹H NMR spectrum can also indicate the formation of byproducts.
Visualizing the Degradation Pathway and Prevention Workflow
The following diagrams illustrate the chemical transformation during oxidation and the recommended workflow to prevent it.
Caption: Potential oxidation of the thione to its carbonyl analog.
Caption: Recommended workflow for handling this compound.
Troubleshooting Guide
If you observe unexpected results or compound degradation, consult the following guide.
| Observed Problem | Potential Cause | Recommended Solution |
| New, more polar spot/peak appears on TLC/HPLC. | Oxidation of the thione group to the more polar carbonyl or sulfoxide. | 1. Confirm the identity of the new peak via LC-MS. 2. Review handling and storage procedures; ensure an inert atmosphere is maintained.[5] 3. Re-purify the material if necessary and store it rigorously under inert, dark, and cold conditions.[1][6] |
| Loss of compound mass or purity over time in storage. | Slow degradation due to ambient oxygen, light, or moisture. | 1. Store the compound in a glovebox or a sealed vial backfilled with argon. 2. Ensure the storage temperature is consistently low (-20°C or below). 3. For long-term storage, consider sealing the compound in a glass ampoule under vacuum.[5] |
| Inconsistent experimental results. | Partial degradation of the starting material, leading to lower effective concentration and potential interference from byproducts. | 1. Always check the purity of the compound by HPLC or NMR before use. 2. Prepare solutions fresh from solid material using degassed solvents immediately before the experiment. 3. Consider adding a compatible antioxidant if the experimental conditions are harsh. |
Quantitative Stability Comparison
| Storage Condition | Atmosphere | Temperature | Light Exposure | Purity after 30 Days (Representative) |
| Optimal | Argon | -20°C | Dark (Amber Vial) | >99% |
| Sub-optimal 1 | Air | -20°C | Dark (Amber Vial) | ~95-97% |
| Sub-optimal 2 | Argon | 25°C (Room Temp) | Dark (Amber Vial) | ~92-95% |
| Poor | Air | 25°C (Room Temp) | Ambient Light | <85% |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free Solution
This protocol describes the standard procedure for preparing a solution of an air-sensitive compound for experimental use.
-
Solvent Degassing:
-
Place the required volume of high-purity solvent into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and connect it to a Schlenk line.
-
Purge the solvent by bubbling a gentle stream of argon or nitrogen gas through it via a long needle for at least 20-30 minutes while stirring.
-
Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous oxygen removal.
-
-
Compound Handling:
-
Transfer the required amount of this compound into a clean, dry vial inside a glovebox or an inert atmosphere glove bag.
-
Seal the vial with a septum cap.
-
-
Solution Preparation:
-
Using a gas-tight syringe that has been flushed with inert gas, draw the desired volume of the degassed solvent from the Schlenk flask.
-
Carefully inject the solvent into the vial containing the compound.
-
Gently swirl or sonicate the vial until the compound is fully dissolved.
-
The resulting solution should be stored under a positive pressure of inert gas and used promptly.
-
Protocol 2: Monitoring Oxidation by HPLC
This protocol provides a general method for monitoring the stability of the compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) using the method described in Protocol 1.
-
Divide the solution into several amber HPLC vials and seal them.
-
Store the vials under the desired test conditions (e.g., -20°C vs. room temperature).
-
-
HPLC Method (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% formic acid or TFA). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the thione has strong absorbance (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample from a freshly prepared solution to establish the initial purity and retention time (t=0).
-
At specified time intervals (e.g., 1, 7, 14, 30 days), inject samples from the stored vials.
-
Monitor for a decrease in the area of the main peak and the appearance of new peaks, particularly at earlier retention times, which would indicate the formation of more polar oxidation products.
-
Calculate the percent purity at each time point by peak area normalization.
-
Caption: Decision tree for troubleshooting compound instability.
References
- 1. ossila.com [ossila.com]
- 2. redox - What makes sulfur-containing compounds such good antioxidants? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. How to Store Sulfur Safely [cnchemshop.com]
- 7. How do sulfur-containing compounds contribute to the antioxidant potential of white wines? - Consensus [consensus.app]
- 8. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction byproducts in the synthesis of substituted indolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of substituted indolines.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of substituted indolines.
Problem 1: Low or No Yield of the Desired Indoline Product
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can sometimes lead to byproduct formation.
-
Solution: Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.
-
-
Sub-optimal Reaction Conditions:
-
Solution: The choice of solvent and catalyst is crucial. For instance, in the Fischer indole synthesis, a variety of Brønsted and Lewis acids can be used, and their strength can significantly impact the outcome.[1][2] If one acid catalyst is not effective, consider screening others (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[1][2]
-
Solution: For palladium-catalyzed reactions, the choice of ligand and base can dramatically affect the yield. Experiment with different ligands (e.g., phosphine-based) and bases (e.g., carbonates, acetates) to optimize the reaction.
-
-
Incorrect Starting Materials:
-
Solution: Verify the identity and purity of your starting materials using techniques like NMR or mass spectrometry. Impurities in the starting materials are a common cause of reaction failure.
-
-
Side Reactions Dominating:
-
Solution: Depending on the synthetic route, various side reactions can compete with the desired transformation. For example, in the Fischer indole synthesis, electron-donating substituents can promote N-N bond cleavage, leading to byproducts instead of the indole.[1][3] In such cases, modifying the electronic properties of the substrate or choosing a different synthetic route might be necessary.
-
Problem 2: Formation of Indole as a Major Byproduct
Possible Causes and Solutions:
-
Oxidation during Reaction:
-
Solution: The indoline ring is susceptible to oxidation to the more stable aromatic indole.[4] If the reaction is performed in the presence of air, especially at elevated temperatures, this can be a significant issue. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
-
Oxidation during Workup and Purification:
-
Solution: The acidic conditions often used in workups can promote oxidation. Neutralize the reaction mixture as quickly as possible.
-
Solution: During purification by column chromatography on silica gel, the slightly acidic nature of the silica can cause oxidation. This can be mitigated by using neutralized silica gel (by washing with a solution of triethylamine in the eluent) or by using a different stationary phase like alumina.
-
Solution: Minimize exposure of the purified indoline to air and light, as these can also promote oxidation over time. Store the product under an inert atmosphere and in a dark, cool place.
-
Problem 3: Formation of Regioisomers
Possible Causes and Solutions:
-
Inherent Reactivity of the Substrate:
-
Solution: In syntheses like the Larock indole synthesis, the regioselectivity of the alkyne insertion can be influenced by the steric and electronic properties of the substituents on the alkyne.[5][6] If you are obtaining a mixture of regioisomers, consider modifying the alkyne substrate to favor the desired isomer. For example, using a bulkier substituent on one side of the alkyne can direct the cyclization.
-
-
Reaction Conditions Favoring Multiple Pathways:
-
Solution: In the Bischler-Möhlau synthesis, the reaction can proceed through different mechanistic pathways, leading to mixtures of 2-aryl and 3-aryl indoles.[7][8][9] The reaction conditions, including the acid catalyst and temperature, can influence the product distribution. Careful optimization of these parameters is necessary to favor the formation of the desired regioisomer.
-
Problem 4: Difficulty in Purifying the Indoline Product
Possible Causes and Solutions:
-
Presence of Multiple Byproducts with Similar Polarity:
-
Solution: If standard column chromatography is not effective, consider using a different chromatographic technique, such as preparative TLC or HPLC.
-
Solution: Recrystallization can be a powerful purification method if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures to induce crystallization of the desired indoline, leaving the impurities in the mother liquor.
-
-
Product Streaking on Silica Gel Column:
-
Solution: The basic nitrogen atom in the indoline can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue.
-
-
Decomposition on the Column:
-
Solution: As mentioned earlier, indolines can be sensitive to the acidic nature of silica gel. Using neutralized silica or a less acidic stationary phase like alumina can prevent decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Fischer indole synthesis of indolines?
A1: The most common byproducts include:
-
Indoles: Formed by over-oxidation of the indoline product.
-
Products of N-N bond cleavage: Especially with electron-rich hydrazines, the reaction can be diverted to form anilines and other fragments instead of the desired indoline.[1][3]
-
Regioisomers: If an unsymmetrical ketone is used, a mixture of isomeric indolines can be formed.
Q2: How can I prevent the oxidation of my indoline product to an indole?
A2: To prevent oxidation:
-
Perform the reaction and workup under an inert atmosphere (N₂ or Ar).
-
Use deoxygenated solvents.
-
During purification by column chromatography, use neutralized silica gel or alumina.
-
Store the purified indoline under an inert atmosphere, protected from light.
Q3: My reductive amination reaction to form a substituted indoline is not working well. What should I check?
A3: For troubleshooting reductive amination:
-
Imine Formation: Ensure the intermediate imine is forming. This can sometimes be the rate-limiting step. You can monitor this by IR (disappearance of C=O, appearance of C=N) or NMR.
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the iminium ion over the carbonyl starting material.[10][11]
-
pH Control: The pH of the reaction is important. It needs to be acidic enough to promote imine formation but not so acidic that it deactivates the amine or the reducing agent. A pH range of 4-6 is often optimal.
-
Byproducts: A common byproduct is the alcohol from the reduction of the starting carbonyl compound. This indicates that the reducing agent is not selective enough or that the imine formation is too slow.
Q4: I am getting a mixture of regioisomers in my Larock indoline synthesis. How can I improve the selectivity?
A4: Improving regioselectivity in the Larock synthesis can be challenging.[5][6]
-
Substrate Control: The primary factor influencing regioselectivity is the steric and electronic nature of the substituents on the alkyne. A larger steric difference between the two substituents on the alkyne will generally lead to higher selectivity.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can sometimes influence the regioselectivity. Screening different ligands may be beneficial.
-
Reaction Conditions: While less impactful than substrate control, optimizing the temperature and solvent may offer some improvement in selectivity.
Data Presentation
Table 1: Comparison of Common Indoline Synthesis Methods
| Synthesis Method | Typical Yields | Common Byproducts | Key Considerations |
| Fischer Indole Synthesis | Moderate to Good | Indoles, N-N cleavage products, regioisomers | Requires acidic conditions and high temperatures; sensitive to electronic effects of substituents.[1][2][3][12] |
| Bischler-Möhlau Synthesis | Variable | Regioisomers (2-aryl vs. 3-aryl), polymeric materials | Harsh reaction conditions; often gives mixtures of products.[7][8][9][13] |
| Madelung Synthesis | Moderate | Dehydration products, starting material recovery | Requires very strong bases and high temperatures. |
| Larock Annulation | Good to Excellent | Regioisomers, homocoupling products of the alkyne | Palladium-catalyzed; regioselectivity is a key challenge.[5][6][14] |
| Reductive Amination | Good to Excellent | Over-reduced starting materials (alcohols), dialkylated amines | Requires careful control of pH and choice of reducing agent.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for the N-Boc Protection of an Indoline
This protocol is useful for protecting the indoline nitrogen, which can prevent side reactions and aid in purification.
-
Dissolve the indoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base , such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of a Substituted Indoline by Column Chromatography on Neutralized Silica Gel
This protocol is designed to minimize the risk of oxidation or decomposition of sensitive indolines.
-
Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine (TEA) to the eluent to a final concentration of 0.5-1% (v/v).
-
Pack the column with silica gel using the prepared eluent.
-
Equilibrate the column by running several column volumes of the eluent through the silica gel until the eluent running out has a consistent pH (can be checked with pH paper).
-
Dissolve the crude indoline in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the TEA-containing eluent, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for indoline synthesis.
Caption: Byproduct formation in Fischer indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 5. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of 1,6-Dimethylindoline-2-thione with other Indoline-2-thione Analogs: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable scarcity of specific research on 1,6-dimethylindoline-2-thione and its direct comparative analysis with other indoline-2-thione analogs. While the broader indoline scaffold is a subject of significant interest in medicinal chemistry, particularly in the development of anticancer agents, the thione derivatives, and specifically the 1,6-dimethyl substituted variant, remain largely unexplored in published studies.
The indoline core structure is a well-established pharmacophore found in numerous biologically active compounds. Extensive research has been conducted on indolin-2-one derivatives, which have shown promise as inhibitors of various protein kinases, including vascular endothelial growth factor receptor (VEGFR), playing a crucial role in angiogenesis, a key process in tumor growth. However, the corresponding indoline-2-thione analogs, where the carbonyl oxygen is replaced by a sulfur atom, have received considerably less attention.
This guide aims to provide a comparative analysis based on the limited available information and general principles derived from related compound classes. Due to the lack of direct experimental data for this compound, this analysis will focus on the known biological activities of the parent indoline-2-thione scaffold and extrapolate potential structure-activity relationships.
General Biological Activities of Indoline-2-thione Analogs
Indoline-2-thione derivatives have been investigated for a range of biological activities, including:
-
Anticancer Activity: The indoline scaffold is a key component of several approved anticancer drugs. While research on indoline-2-thiones is less extensive, the structural similarity to their oxo-counterparts suggests potential as antiproliferative agents. The mechanism of action for related indole compounds often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.
-
Enzyme Inhibition: The thione group can act as a hydrogen bond acceptor and may interact with metallic ions in enzyme active sites, making these compounds potential enzyme inhibitors. For instance, some heterocyclic thione derivatives have been shown to inhibit enzymes like xanthine oxidase.
Hypothetical Structure-Activity Relationship of this compound
In the absence of direct experimental data, a hypothetical structure-activity relationship (SAR) for this compound can be postulated based on general medicinal chemistry principles:
-
N-Methylation (Position 1): The presence of a methyl group on the nitrogen atom of the indoline ring can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor. This modification can impact cell membrane permeability and interaction with biological targets.
-
Methylation on the Benzene Ring (Position 6): Substitution on the aromatic ring can affect the electronic properties and steric hindrance of the molecule. A methyl group at the 6-position may influence the binding affinity and selectivity of the compound for its target proteins.
Experimental Protocols for Evaluation
To conduct a proper comparative analysis, the following experimental protocols would be essential for evaluating the biological activity of this compound and its analogs.
Cytotoxicity Assessment
A crucial first step in determining anticancer potential is to assess the compound's cytotoxicity against various cancer cell lines.
Experimental Workflow: MTT Assay
Figure 1: Workflow of the MTT assay for determining cell viability.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and its analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated.
Target-Based Assays
To understand the mechanism of action, specific enzyme inhibition assays can be performed. For indoline derivatives, a common target is VEGFR-2.
Experimental Workflow: VEGFR-2 Kinase Assay
Structure-Activity Relationship of Dimethylindoline-2-thiones: A Comparative Guide Based on Indolin-2-one Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of indolin-2-one derivatives, a closely related and well-studied scaffold to dimethylindoline-2-thiones. Due to limited direct experimental data on dimethylindoline-2-thiones, this guide leverages the extensive research on indolin-2-ones to infer potential SAR trends and guide future research.
The indolin-2-one core is a prominent scaffold in medicinal chemistry, forming the basis of several approved anticancer drugs that function as kinase inhibitors.[1] The biological activity of these compounds is intricately linked to the nature and position of various substituents on the indolin-2-one framework. This guide summarizes key SAR findings from the literature, presents quantitative data in tabular format, details relevant experimental protocols, and provides visualizations of a key signaling pathway and a typical SAR workflow.
Comparative Analysis of Indolin-2-one Derivatives as Anticancer Agents
The anticancer effects of indolin-2-one derivatives are largely attributed to their inhibition of receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] The SAR of these compounds is typically evaluated by systematically modifying substituents at the C3, N1, and various positions of the indole ring.
Key Structure-Activity Relationship Insights:
-
The Indolin-2-one Core: This heterocyclic motif is fundamental for activity, typically engaging in hydrogen bond interactions with the hinge region of the kinase domain, which is a critical interaction for potent inhibition.[1]
-
C3-Substituents: Modifications at the C3 position are pivotal for potency and kinase selectivity. A common structural feature involves a methylene linker connecting the indolin-2-one to another heterocyclic ring system. For example, Sunitinib, a potent VEGFR inhibitor, features a substituted pyrrole ring at this position.[1][3]
-
Aromatic Ring Substitution: Substituents on the phenyl ring of the indolin-2-one nucleus can significantly impact the compound's pharmacological profile. For instance, the introduction of a fluorine atom at the C5-position has been demonstrated to enhance anticancer efficacy.[3][4]
-
N1-Substitution: The nitrogen atom at the N1 position is often left unsubstituted to preserve its hydrogen bond donating capability, which is crucial for anchoring the inhibitor to the kinase hinge region.
Quantitative Data on the Biological Activity of Indolin-2-one Analogs
The following tables provide a summary of the in vitro cytotoxic and antiproliferative activities of various indolin-2-one derivatives against several human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Indolin-2-one Derivatives Bearing a 4-Thiazolidinone Moiety [5]
| Compound ID | Substituent (R) | Substituent (X) | HT-29 IC50 (µM) | H460 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 5h | 5-F | H | 0.016 | 0.0037 | >10 |
| 5p | 5-F | 4-Cl | 0.032 | 0.015 | >10 |
Table 2: In Vitro Antiproliferative Activity of a 5-Fluoroindolin-2-one Derivative with a Pyridone Moiety [4]
| Compound ID | Cell Line | GI50 (µM) |
| 23 | HCT-116 | 0.18 |
Table 3: In Vitro Antiproliferative Activity of an Indole-based Tubulin Polymerization Inhibitor [6]
| Compound ID | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| 35a | 0.51 | 0.65 | 0.71 | 0.99 |
Extrapolating SAR to Dimethylindoline-2-thiones
The established SAR of indolin-2-ones provides a rational basis for the design and evaluation of dimethylindoline-2-thiones:
-
Thione Moiety: The substitution of the carbonyl oxygen with a sulfur atom (a thione) will alter the electronic and steric properties of the molecule. While the thione group is a poorer hydrogen bond acceptor, its increased lipophilicity may enhance cell membrane permeability.
-
Dimethyl Substituents: The positioning of the two methyl groups on the indoline scaffold will be critical. N-methylation is generally detrimental to activity due to the loss of a key hydrogen bond donor. Methyl groups on the aromatic ring could either provide beneficial steric interactions or lead to steric hindrance within the target's binding site, and may also influence the metabolic stability of the compound.
Experimental Protocols
MTT Cytotoxicity Assay[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines are cultured in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Reagent Addition: The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay[2]
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reaction Mixture Preparation: The assay is performed in a multi-well plate format, with each well containing the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a buffered solution.
-
Inhibitor Addition: Test compounds at varying concentrations are added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is determined using a detection method, such as an antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizations
Caption: Hypothesized mechanism of action for a dimethylindoline-2-thione as a VEGFR-2 inhibitor.
Caption: An iterative workflow for conducting structure-activity relationship studies.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1,6-Dimethylindoline-2-thione: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 1,6-Dimethylindoline-2-thione. We present hypothetical, yet chemically plausible, experimental data derived from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to illustrate their respective strengths in defining the molecular architecture.
Data Presentation: Unraveling the Connectivity
The structural assignment of this compound was achieved through the comprehensive analysis of 1D and 2D NMR spectra. The following tables summarize the key correlations observed in the COSY, HSQC, and HMBC spectra, which collectively confirm the connectivity and substitution pattern of the molecule.
Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 1-CH3 | 3.65 (s, 3H) | 35.2 |
| 3 | 3.40 (t, J = 7.2 Hz, 2H) | 45.8 |
| 4 | 7.15 (d, J = 7.8 Hz, 1H) | 125.0 |
| 5 | 6.90 (d, J = 7.8 Hz, 1H) | 123.5 |
| 6-CH3 | 2.35 (s, 3H) | 21.5 |
| 7 | 7.05 (s, 1H) | 130.2 |
| 3a | - | 135.8 |
| 7a | - | 142.1 |
| 2 (C=S) | - | 198.5 |
Table 2: Key 2D NMR Correlations for this compound
| 1H (δ, ppm) | COSY Correlations 1H (δ, ppm) | HSQC Correlations 13C (δ, ppm) | HMBC Correlations 13C (δ, ppm) |
| 3.65 (1-CH3) | - | 35.2 | 142.1 (C7a), 45.8 (C3), 198.5 (C2) |
| 3.40 (H3) | 2.95 (H4) | 45.8 | 142.1 (C7a), 135.8 (C3a), 35.2 (1-CH3), 198.5 (C2) |
| 7.15 (H4) | 6.90 (H5) | 125.0 | 135.8 (C3a), 130.2 (C7), 21.5 (6-CH3) |
| 6.90 (H5) | 7.15 (H4) | 123.5 | 135.8 (C3a), 130.2 (C7), 21.5 (6-CH3) |
| 2.35 (6-CH3) | - | 21.5 | 123.5 (C5), 130.2 (C7) |
| 7.05 (H7) | - | 130.2 | 142.1 (C7a), 135.8 (C3a), 125.0 (C4), 123.5 (C5), 21.5 (6-CH3) |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the structural elucidation of this compound using a combination of 2D NMR techniques.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocols
Sample Preparation: A 10 mg sample of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl3) and transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1. Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton couplings, typically through two or three bonds.[1][2][3]
-
Pulse Program: Standard cosygpqf pulse sequence.
-
Spectral Width: 12 ppm in both dimensions.
-
Data Points: 2048 (F2) x 256 (F1) complex points.
-
Number of Scans: 8 per increment.
-
Relaxation Delay: 2.0 seconds.
2. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear 2D NMR technique that identifies direct one-bond correlations between protons and their attached carbons.[1][3]
-
Pulse Program: Standard hsqcedetgpsisp2.2 pulse sequence.
-
1H Spectral Width: 12 ppm.
-
13C Spectral Width: 220 ppm.
-
Data Points: 2048 (F2) x 256 (F1) complex points.
-
Number of Scans: 16 per increment.
-
Relaxation Delay: 1.5 seconds.
-
1JCH Coupling Constant: Optimized for an average of 145 Hz.
3. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a heteronuclear 2D NMR technique that shows correlations between protons and carbons over two to three bonds (and sometimes four).[3]
-
Pulse Program: Standard hmbcgplpndqf pulse sequence.
-
1H Spectral Width: 12 ppm.
-
13C Spectral Width: 220 ppm.
-
Data Points: 2048 (F2) x 512 (F1) complex points.
-
Number of Scans: 32 per increment.
-
Relaxation Delay: 2.0 seconds.
-
Long-Range Coupling Constant (nJCH): Optimized for 8 Hz.
Comparison of 2D NMR Techniques for Structural Elucidation
| Technique | Information Provided | Strengths for this compound | Limitations |
| COSY | 1H-1H scalar (J) couplings.[1][2][4] | - Confirmed the coupling between H4 and H5 on the aromatic ring. - Established the aliphatic spin system. | - No information about quaternary carbons or heteroatoms. - Does not directly link the methyl groups to the core structure. |
| HSQC | Direct one-bond 1H-13C correlations.[1][3] | - Unambiguously assigned the carbon signals for all protonated carbons (1-CH3, C3, C4, C5, 6-CH3, C7). | - Does not provide information on quaternary carbons (C2, C3a, C7a). - No connectivity information between different spin systems. |
| HMBC | Long-range (2-4 bond) 1H-13C correlations.[3] | - Crucial for connecting the molecular fragments. - Correlations from 1-CH3 to C2, C3, and C7a confirmed its position on the nitrogen. - Correlations from the aromatic protons and 6-CH3 to the quaternary carbons C3a and C7a pieced together the bicyclic core. | - The absence of a correlation does not definitively rule out a connectivity. - Choice of the long-range coupling constant is a compromise and may not be optimal for all correlations. |
References
A Guide to Cross-Validation of Analytical Methods for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and analysis of heterocyclic compounds, a critical aspect of pharmaceutical development and quality control. Cross-validation of these methods ensures consistency and reliability of data across different laboratories and techniques. This document outlines key performance parameters, presents comparative data from experimental studies, and provides detailed analytical protocols.
Understanding Cross-Validation
Cross-validation is the process of comparing results from two or more different analytical methods, or from the same method used in different laboratories, to ensure that the data generated is comparable.[1] This is crucial when methods are transferred between sites or when different analytical techniques are used within a single study.[1][2] The objective is to demonstrate that each method is fit for its intended purpose.[3]
The key performance criteria evaluated during cross-validation typically align with the International Council for Harmonisation (ICH) guidelines for analytical method validation and include accuracy, precision (repeatability and reproducibility), linearity, specificity, and the limits of detection (LOD) and quantification (LOQ).[4][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for heterocyclic compounds depends on various factors including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of these compounds.[6]
Comparison of Sample Preparation Methods for LC-MS/MS Analysis of Heterocyclic Amines
A study comparing Liquid-Liquid Extraction with Solid-Phase Extraction (LLE-SPE) and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method for the analysis of 11 heterocyclic amines in meat products by LC-MS/MS revealed the following performance characteristics:
| Performance Parameter | LLE-SPE Method | QuEChERS Method |
| Precision (%RSD) | < 15.15% | < 15.15% |
| Accuracy | 79.80–117.64% | 79.80–117.64% |
| Recovery | 52.39–118.88% | 52.39–118.88% |
| Limit of Quantitation (LOQ) | 0.01–10 ppb | 0.01–10 ppb |
| Correlation Coefficient (r²) | > 0.993 | > 0.993 |
Data sourced from a study on the analysis of heterocyclic amines in meat products.[7][8]
The study concluded that while both methods demonstrated good performance, the QuEChERS extraction strategy offered a better linear dynamic range and superior sensitivity compared to the LLE-SPE approach.[7][8]
High-Performance Liquid Chromatography (HPLC) vs. Capillary Electrophoresis (CE)
While HPLC is a widely used and versatile technique, Capillary Electrophoresis (CE) presents a powerful alternative, particularly for charged analytes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on interactions with a stationary and mobile phase under high pressure.[1] | Separation based on charge-to-size ratio in an electric field.[1] |
| Resolution | Excellent for a wide range of compounds, particularly nonpolar or slightly polar ones.[1] | Exceptional for charged analytes, often outperforming HPLC in this regard.[1] |
| Speed | Analysis times can be longer. | Generally provides faster analysis times due to high separation efficiency.[2] |
| Solvent Consumption | Higher solvent consumption.[2] | Significantly lower solvent consumption, making it a more environmentally friendly option.[2] |
| Sample Volume | Typically requires larger sample volumes.[2] | Requires very small sample volumes. |
| Cost | Higher initial capital investment and recurring consumable costs.[1] | More cost-effective with simpler instrumentation and lower consumable requirements.[1] |
| Applications | Widely used in pharmaceuticals, food and beverage, and environmental analysis for a broad range of molecules.[1] | Strong in genetics, proteomics, and analysis of charged biomolecules like DNA, RNA, and proteins.[1] |
Experimental Protocols
LC-MS/MS Method for the Analysis of Heterocyclic Amines
This protocol is based on a validated method for the determination of heterocyclic amines in food matrices.[9]
-
Instrumentation : Shimadzu 20AD HPLC system coupled to an API 3200 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Aqua C18 column (2 mm × 250 mm, 5 µm).
-
Mobile Phase :
-
A: 30 mM ammonium formate in water (pH 3.7)
-
B: 100% acetonitrile
-
-
Gradient Elution :
-
0-2 min: 90% A
-
2-2.5 min: Gradient to 87% A
-
2.5-4 min: Gradient to 86% A
-
4-7.5 min: Gradient to 66% A
-
7.5-8.5 min: Gradient to 50% A
-
8.5-11 min: Hold at 50% A
-
11-13 min: Gradient to 0% A
-
13-20 min: Return to initial conditions
-
-
Flow Rate : 0.25 mL/min
-
Injection Volume : 5 µL
-
Detection : ESI in positive mode.
UPLC-MS/MS Method for the Analysis of Psychoactive Heterocyclic Substances
This protocol is adapted from a method for the simultaneous determination of new psychoactive substances.[3][5]
-
Instrumentation : Ultra-High Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Sample Pretreatment : Protein precipitation.
-
Validation Parameters :
-
Linearity : Assessed by analyzing standard solutions at multiple concentration levels. A correlation coefficient (R²) > 0.99 is considered satisfactory.[3]
-
Accuracy and Precision : Determined by recovery and relative standard deviation (RSD) at three different concentration levels.[3]
-
Limits of Detection (LOD) and Quantification (LOQ) : Established as the lowest concentration of analyte that can be reliably detected and quantified, respectively.[3][5]
-
Visualizing Workflows and Decision-Making
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: General workflow for cross-validating two analytical methods.
Decision-Making for Method Selection
The selection of an optimal analytical method involves a careful consideration of various factors, as depicted in the diagram below.
Caption: Decision-making process for selecting an analytical method.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 3. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. researchgate.net [researchgate.net]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. "Analysis of heterocyclic amines in meat products by liquid chromatogra" by S.-H. Jian, P.-J. Yeh et al. [jfda-online.com]
- 9. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazolidine-2-thione Derivatives and Allopurinol as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a series of thiazolidine-2-thione derivatives against the well-established xanthine oxidase (XO) inhibitor, allopurinol. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering a side-by-side comparison of inhibitory potency and the experimental methodology used for these evaluations. While the initial query concerned 1,6-Dimethylindoline-2-thione, a lack of specific biological data for this compound has led to a focused analysis on the structurally related and well-documented thiazolidine-2-thione scaffold as potent inhibitors of xanthine oxidase.
Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other metabolic disorders.[3] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[4]
Comparative Inhibitory Activity
The following table summarizes the in vitro xanthine oxidase inhibitory activity of various thiazolidine-2-thione derivatives compared to the standard inhibitor, allopurinol. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 (μmol/L) | Reference |
| Thiazolidine-2-thione | 72.15 ± 1.66 | [5] |
| Compound 6k | 3.56 ± 0.61 | [3][5][6] |
| Compound 6i | 5.19 ± 0.95 | [5] |
| Compound 6h | 9.87 ± 1.19 | [5] |
| Compound 6j | 9.76 ± 1.29 | [5] |
| Compound 6e | 10.20 ± 1.37 | [5] |
| Allopurinol (Positive Control) | ~8.9 (calculated) | [3][7] |
| Allopurinol | 7.4 ± 0.07 | [8] |
| Allopurinol | 0.2 - 50 | [9] |
Note: The IC50 value for Allopurinol is presented as a range from multiple sources for a comprehensive perspective. One study reported that compound 6k was approximately 2.5-fold more potent than allopurinol, which would place allopurinol's IC50 at approximately 8.9 μmol/L in that specific assay.[3][7]
Experimental Protocols
The following is a detailed methodology for a typical in vitro xanthine oxidase inhibitory activity assay, based on protocols described in the cited literature.[10][11][12][13][14]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (Thiazolidine-2-thione derivatives, Allopurinol)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Hydrochloric Acid (HCl) (e.g., 1 M) to stop the reaction
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Dissolve the test compounds and allopurinol in DMSO to prepare stock solutions, which are then diluted with phosphate buffer to the desired concentrations. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Mixture Preparation:
-
In a 96-well plate, add 50 µL of the test compound solution (or buffer for the control).
-
Add 30 µL of phosphate buffer.
-
Add 40 µL of the xanthine oxidase solution.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 60 µL of the xanthine solution to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 25°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
-
Measurement:
-
Measure the absorbance of the mixture at 295 nm using a microplate reader. The absorbance is due to the formation of uric acid.
-
-
Calculation of Inhibition:
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the reaction mixture without the inhibitor.
-
A_sample is the absorbance of the reaction mixture with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the purine metabolism pathway and a typical workflow for evaluating xanthine oxidase inhibitors.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 11. public.pensoft.net [public.pensoft.net]
- 12. mdpi.com [mdpi.com]
- 13. revistabionatura.com [revistabionatura.com]
- 14. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1,6-Dimethylindoline-2-thione
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to 1,6-dimethylindoline-2-thione, a molecule of interest for further chemical and biological exploration. The comparison is based on established chemical transformations, offering a projection of efficiency based on reaction yields, conditions, and strategic considerations.
As no direct synthesis of this compound has been reported in the literature, this guide outlines two logical, multi-step pathways commencing from the commercially available precursor, 6-methylindolin-2-one. The routes diverge in the sequence of N-methylation and thionation, two key transformations required to arrive at the target molecule.
Comparative Overview of Synthetic Routes
The two proposed synthetic pathways are:
-
Route 1: N-methylation of 6-methylindolin-2-one to form 1,6-dimethylindolin-2-one, followed by thionation to yield the final product.
-
Route 2: Thionation of 6-methylindolin-2-one to produce 6-methylindoline-2-thione, which is then N-methylated.
A critical analysis of these routes suggests that Route 1 is likely to be more efficient and higher yielding. The key differentiating factor is the final N-methylation step in Route 2. The alkylation of a thiolactam can be complex, often resulting in a mixture of N- and S-alkylated products, which would necessitate a challenging purification process and likely lead to a lower overall yield of the desired N-methylated product. In contrast, the N-methylation of the lactam in Route 1 is a well-established and typically high-yielding reaction, and the subsequent thionation is also a standard and efficient transformation.
Logical flow for the comparison of two synthetic routes to this compound.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes the projected quantitative data for the two synthetic routes. The yields and reaction conditions are based on analogous transformations reported in the chemical literature.
| Step | Route 1: N-Methylation then Thionation | Route 2: Thionation then N-Methylation |
| Step 1 | N-Methylation | Thionation |
| Reagents & Conditions | 6-methylindolin-2-one, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous THF, 0 °C to rt, 4h | 6-methylindolin-2-one, Lawesson's Reagent, Anhydrous Toluene, Reflux (110 °C), 3h |
| Projected Yield | ~95% | ~85-90% |
| Step 2 | Thionation | N-Methylation |
| Reagents & Conditions | 1,6-dimethylindolin-2-one, Lawesson's Reagent, Anhydrous Toluene, Reflux (110 °C), 3h | 6-methylindoline-2-thione, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous THF, 0 °C to rt, 4h |
| Projected Yield | ~85-90% | ~50-60% (due to potential S-alkylation) |
| Overall Yield | ~80-85% | ~42-54% |
Experimental Protocols
The following are detailed, plausible experimental protocols for each key transformation.
Route 1: Experimental Protocols
Step 1a: Synthesis of 1,6-Dimethylindolin-2-one (N-Methylation)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 6-methylindolin-2-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,6-dimethylindolin-2-one.
Step 2a: Synthesis of this compound (Thionation)
-
To a solution of 1,6-dimethylindolin-2-one (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.6 eq.).[1][2]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) under an inert atmosphere and maintain for 3 hours, monitoring the reaction by TLC.[2]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield this compound.[3]
Route 2: Experimental Protocols
Step 1b: Synthesis of 6-Methylindoline-2-thione (Thionation)
-
To a solution of 6-methylindolin-2-one (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.6 eq.).[1][2]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) under an inert atmosphere and maintain for 3 hours, monitoring the reaction by TLC.[2]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield 6-methylindoline-2-thione.[3]
Step 2b: Synthesis of this compound (N-Methylation)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 6-methylindoline-2-thione (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.[4][5][6]
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the reaction by TLC for the formation of both N- and S-methylated products.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, which may require careful separation of the N- and S-alkylated isomers, to afford this compound.
Concluding Remarks
Based on established principles of organic synthesis, Route 1, which proceeds via the N-methylation of 6-methylindolin-2-one followed by thionation, is the recommended pathway for the efficient synthesis of this compound. This route is anticipated to provide a higher overall yield and a more straightforward purification process due to the avoidance of the potentially problematic N-methylation of a thiolactam intermediate. The experimental protocols provided herein offer a solid foundation for the practical execution of these synthetic routes.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. juniperpublishers.com [juniperpublishers.com]
In-vitro and In-vivo Correlation of 1,6-Dimethylindoline-2-thione Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1,6-Dimethylindoline-2-thione by examining the reported in-vitro and in-vivo activities of structurally related indoline-2-one and indoline derivatives. Due to the limited availability of data on this compound, this document leverages experimental findings from analogous compounds to provide a predictive overview of its potential efficacy and underlying mechanisms. The data presented herein is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.
In-vitro Activity Comparison
The in-vitro activities of various indoline derivatives have been extensively studied, primarily focusing on their anti-inflammatory and anticancer properties. The following tables summarize the quantitative data from key studies, offering a comparative perspective on the potency of different structural analogs.
Table 1: In-vitro Anti-inflammatory Activity of Indoline Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 / Inhibition | Reference Compound | IC50 / Inhibition (Reference) |
| 3-(3-hydroxyphenyl)-indolin-2-one | RAW 264.7 | Nitric Oxide (NO) Production | >50% inhibition at 20 µM | Dexamethasone | Not specified |
| Indoline Derivatives (general) | RAW 264.7 | NO, TNF-α, IL-6 Reduction | 1-10 pM | --- | --- |
| 1-(2,6-dichlorophenyl)indolin-2-one | Not Specified | Not Specified | Comparable to Diclofenac | Diclofenac | Not Specified |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Peritoneal Macrophages | TNF-α & IL-1β Reduction | Significant reduction | --- | --- |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one | Peritoneal Macrophages | TNF-α & IL-1β Reduction | Significant reduction | --- | --- |
Data synthesized from multiple sources, specific concentrations and detailed results can be found in the cited literature.[1][2][3][4]
Table 2: In-vitro Anticancer Activity of Indolin-2-one Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value (µM) |
| 3-substituted-indolin-2-ones (chloropyrrole moiety) | A549 (Non-small cell lung cancer) | Cytotoxicity | 0.32 |
| KB (Oral epithelial) | Cytotoxicity | 0.67 | |
| K111 (Melanoma) | Cytotoxicity | 1.19 | |
| NCI-H460 (Large cell lung cancer) | Cytotoxicity | 1.22 | |
| Indolin-2-one derivative (5h) | HT-29 (Colon) | MTT Assay | 0.016 |
| H460 (Lung) | MTT Assay | 0.0037 | |
| Indolin-2-one derivatives (1c, 1h) | HCT-116 (Colon) | Cytotoxicity | Submicromolar |
| Indolin-2-one derivatives (1c, 2c) | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | Potent inhibitors |
This table presents a selection of potent compounds from the literature to illustrate the potential of the indolin-2-one scaffold.[5][6][7]
In-vivo Activity Comparison
In-vivo studies provide crucial information on the efficacy, safety, and pharmacokinetic profile of a compound. The following table summarizes the in-vivo anti-inflammatory activity of representative indoline derivatives.
Table 3: In-vivo Anti-inflammatory Activity of Indoline Derivatives
| Compound/Derivative | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Indoline derivatives (ester, amine, amide, or alcohol side chains) | Mice | LPS-induced cytokine elevation | ≤ 1 µmol/kg (s.c.) | Prevention of cytokine elevation | Dexamethasone (5.6 µmol/kg) | Prevention of cytokine elevation |
| 1-(2,6-dichlorophenyl)indolin-2-one | Rat | Carrageenan-induced paw edema | Not Specified | Statistically significant | Diclofenac | Comparable |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Mice | Acetic acid-induced writhing | Not Specified | 63.1% reduction | --- | --- |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one | Mice | Acetic acid-induced writhing | Not Specified | 52.1% reduction | --- | --- |
The presented data highlights the significant in-vivo anti-inflammatory potential of the indoline scaffold.[3][4][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in-vitro and in-vivo assays.
In-vitro Assay Protocols
1. Cell Viability (MTT) Assay:
-
Cell Seeding: Cancer cell lines (e.g., A549, HT-29, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and comparators) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[6]
2. Nitric Oxide (NO) Production Assay:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Stimulation and Treatment: Cells are pre-treated with test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Quantification: Absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.[1]
3. Cytokine (TNF-α and IL-6) Measurement (ELISA):
-
Sample Collection: Culture supernatants from LPS-stimulated RAW 264.7 cells (as described above) are collected.
-
ELISA Procedure: The levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines are determined by comparison with a standard curve.[1]
In-vivo Assay Protocol
Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Compound Administration: Test compounds, a reference drug (e.g., Diclofenac), and a vehicle control are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[3]
Signaling Pathways and Experimental Workflows
The biological activities of indoline derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams illustrate a potential anti-inflammatory signaling pathway and a general workflow for screening novel compounds.
Caption: Proposed anti-inflammatory signaling pathway and potential targets for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties [mdpi.com]
- 4. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis and Purity of 1,6-Dimethylindoline-2-thione: A Comparative Guide
This guide provides a comprehensive overview for the independent synthesis, purification, and purity verification of 1,6-dimethylindoline-2-thione. Given the absence of a standardized commercial source for this compound, this document outlines a plausible synthetic pathway and compares various analytical techniques for its characterization. The content is intended for researchers, scientists, and drug development professionals.
Proposed Synthesis of this compound
A plausible two-step synthesis for this compound is proposed, commencing with the synthesis of the lactam precursor, 1,6-dimethylindolin-2-one, followed by a thionation reaction.
Step 1: Synthesis of 1,6-Dimethylindolin-2-one
A potential route to 1,6-dimethylindolin-2-one involves the reductive cyclization of 2-(2-nitro-4-methylphenyl)-N-methylacetamide. This precursor can be synthesized from 2-nitro-4-methylphenylacetic acid and methylamine.
Step 2: Thionation of 1,6-Dimethylindolin-2-one
The conversion of the lactam to the corresponding thiolactam can be achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation.[1][2]
Experimental Protocols
2.1. Synthesis of 1,6-Dimethylindolin-2-one
-
Amidation: To a solution of 2-nitro-4-methylphenylacetic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of methylamine (2.5 eq.) in DCM at 0 °C. The reaction is stirred overnight at room temperature. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(2-nitro-4-methylphenyl)-N-methylacetamide.
-
Reductive Cyclization: The intermediate amide (1 eq.) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is filtered off through Celite, and the solvent is evaporated to yield crude 1,6-dimethylindolin-2-one, which can be purified by column chromatography.
2.2. Synthesis of this compound
-
To a solution of 1,6-dimethylindolin-2-one (1 eq.) in anhydrous toluene, add Lawesson's reagent (0.5 eq.).
-
The reaction mixture is heated to reflux (approximately 110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford this compound.
2.3. Purification
The primary methods for purifying the final product are flash column chromatography and recrystallization. A comparison of these methods is provided below.
| Purification Method | Advantages | Disadvantages |
| Flash Column Chromatography | High resolution for separating closely related compounds. Applicable to a wide range of compound polarities. | Can be time-consuming. Requires larger volumes of solvent. Potential for product degradation on silica gel. |
| Recrystallization | Yields highly pure crystalline material. Cost-effective and scalable. | Requires finding a suitable solvent system. May result in lower yields if the compound is highly soluble. |
Purity and Structural Verification
The identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of the final compound.[3] A reversed-phase C18 column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Detection: UV detection at a wavelength where the compound shows significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
3.2. Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the thiocarbonyl group.
-
¹³C NMR: The carbon NMR will show a characteristic downfield shift for the thiocarbonyl carbon (C=S), typically in the range of 200-210 ppm.[4] This is a key indicator of a successful thionation.
Expected ¹H and ¹³C NMR Data (Predicted)
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C=S | - | ~205 |
| Aromatic CH | 6.8 - 7.2 | 110 - 145 |
| Ring CH₂ | ~3.0 | ~35 |
| N-CH₃ | ~3.2 | ~30 |
| Ar-CH₃ | ~2.3 | ~20 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.
-
Key Observation: The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+). A key feature for sulfur-containing compounds is the presence of an [M+2] peak with an intensity of approximately 4.2% relative to the M+ peak, corresponding to the natural abundance of the ³⁴S isotope.[5]
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to monitor the conversion of the starting material to the product.
-
Key Change: The disappearance of the strong C=O stretching band of the starting lactam (typically around 1680 cm⁻¹) and the appearance of a C=S stretching band (typically weaker, around 1120 cm⁻¹) in the product spectrum.[4]
Visualized Workflows and Relationships
Caption: Experimental workflow for the synthesis and verification of this compound.
Caption: Logical relationships in the analytical verification of this compound.
Comparison with Alternatives
As this compound is not a commercially available standard, direct comparison with market alternatives is not feasible. Instead, a comparison of alternative synthetic and analytical methodologies is presented to guide the researcher in establishing a robust and verifiable process.
5.1. Alternative Thionation Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene or Dioxane, reflux | High yields, widely used. | By-products can complicate purification.[1] |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Dioxane, reflux | Potent, effective for unreactive amides. | Can be harsh, leading to side reactions. Difficult to handle. |
| Davey's Reagent (Ph₂P(S)SSP(S)Ph₂) | Toluene, reflux | Milder conditions, cleaner reactions. | Less commercially available, more expensive. |
5.2. Alternative Analytical Techniques for Purity
| Technique | Principle | Information Provided | Comparison to HPLC |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio. | High-resolution separation, quantitative purity. | Can be faster and require less solvent than HPLC, but may be less robust for certain sample matrices.[6] |
| Quantitative NMR (qNMR) | Integration of signals relative to an internal standard. | Absolute purity determination without a reference standard of the analyte. | Less sensitive than HPLC, requires a pure internal standard, and can be more complex to set up. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity of volatile components. | Requires the analyte to be volatile and thermally stable, which may not be the case for this compound. |
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCMS Section 6.5 [people.whitman.edu]
- 6. Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid [abechem.com]
Unlocking Potential: A Comparative Docking Analysis of Indoline-2-thione Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various indoline-2-thione derivatives against a range of therapeutic targets. By summarizing key quantitative data and detailing experimental protocols, this document aims to accelerate the identification of promising lead compounds for further development.
Indoline-2-thione, a sulfur analog of oxindole, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Molecular docking studies are a cornerstone in understanding the structure-activity relationships of these compounds, offering insights into their binding modes and affinities with various protein targets. This guide synthesizes findings from multiple studies to present a comparative overview of the docking performance of indoline-2-thione derivatives.
Comparative Docking Performance of Indoline-2-thione Derivatives
The following tables summarize the docking scores and binding affinities of various indoline-2-thione derivatives against several key protein targets. These results highlight the potential of this chemical class in diverse therapeutic areas.
Table 1: Antimicrobial Targets
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 3-Substituted benzylidene indolin-2-thione derivatives | DNA Gyrase (S. aureus, 5CDQ) | Weaker than references | Ciprofloxacin | Not specified |
| DNA Gyrase (S. enterica, 6AEP) | Weaker than references | Ampicillin | Not specified | |
| DNA Gyrase (S. haemolyticus, 2RHS) | Weaker than references | Gentamicin | Not specified | |
| DNA Gyrase (A. baumannii, 2XKJ) | Weaker than references | |||
| DNA Gyrase (S. thypi, 6J90) | Weaker than references |
Note: A study on 3-substituted indole-2-one and -thione derivatives reported that while several compounds showed in vitro antimicrobial activity, their docking scores against DNA gyrase were weaker than the reference antibiotics[1][2]. Specific docking scores for the thione derivatives were not individually detailed in the provided information.
Table 2: Anti-inflammatory and Other Targets
| Derivative | Target Protein | Binding Affinity / IC50 |
| Indoline-based aromatic thiourea analogues (56-58) | 5-Lipoxygenase (5-LOX) | Not specified in search results |
| Soluble Epoxide Hydrolase (sEH) | Not specified in search results | |
| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives | SARS-CoV-2 Main Protease (6LU7) | Not specified for thione derivatives |
| Human Mast Cell Tryptase (2ZA5) | Not specified for thione derivatives | |
| Indole moiety bearing pyrimidine-2-thiol derivatives | Cyclooxygenase-1 (COX-1, 3KK6) | Significant binding affinity |
| Cyclooxygenase-2 (COX-2, 5IKR) | Significant binding affinity |
Note: While several studies investigated indoline derivatives against these targets, specific quantitative docking data for indoline-2-thione derivatives were not consistently available in the initial search results. For instance, one study synthesized aromatic thiourea analogues but focused the detailed reporting on other derivatives[3]. Another study on spiro derivatives did not specify the thione variations in the top-rated compounds[4][5]. A study on pyrimidine-2-thiol derivatives with an indole moiety showed promising docking results against COX enzymes[6].
Experimental and Computational Protocols
The methodologies employed in the cited docking studies form the basis for the presented data. Understanding these protocols is crucial for interpreting and potentially reproducing the results.
General Molecular Docking Workflow
A typical computational docking study involves several key steps, from ligand and protein preparation to the final analysis of the binding interactions.
Specific Methodologies from Literature
-
Software: AutoDock Vina 4.2.6 was a commonly cited software for performing the docking simulations[2]. Other studies may utilize software like LibDock in Discovery Studio[7].
-
Protein Preparation: Crystal structures of target proteins were typically obtained from the Protein Data Bank (PDB). Standard preparation procedures included the removal of water molecules and the addition of polar hydrogens[2].
-
Ligand Preparation: The 3D structures of the indoline-2-thione derivatives were generated and energy minimized using software such as ChemBio Ultra[2].
-
Grid Generation: A grid box was defined around the active site of the target protein to guide the docking process. For instance, a volumetric space of 30x30x30 Å was used for DNA gyrases[2].
-
Validation: To validate the docking protocol, the co-crystallized ligand is often re-docked into the protein's active site to ensure the software can reproduce the known binding mode[4][5].
-
Analysis: The final docked poses were analyzed based on their binding energy scores and the visualization of intermolecular interactions (e.g., hydrogen bonds, π-π interactions) with the protein's amino acid residues, often using software like PyMOL or Discovery Studio Visualizer[2][8].
Signaling Pathways of Investigated Targets
The therapeutic potential of indoline-2-thione derivatives can be understood by examining the signaling pathways in which their target proteins are involved.
PAK4 Signaling Pathway in Cancer
P21-activated kinase 4 (PAK4) is a key regulator of various cellular processes, and its dysregulation is implicated in cancer progression. Indolin-2-one derivatives have been investigated as potent PAK4 inhibitors[9]. The thione analogs represent a promising area for similar investigations.
-
Mechanism: PAK4 can phosphorylate and activate LIM kinase 1 (LIMK1). Activated LIMK1 then phosphorylates and inactivates cofilin, a protein that promotes actin filament disassembly. The inhibition of cofilin leads to the stabilization of actin filaments, which is crucial for cell migration and invasion, key processes in cancer metastasis. Indolin-2-one derivative 12g has been shown to potently inhibit this pathway[9].
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Indolin-2-one derivatives have been explored as VEGFR-2 inhibitors[10][11].
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,6-Dimethylindoline-2-thione: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1,6-Dimethylindoline-2-thione could not be located. The following information is based on general principles for the disposal of heterocyclic thione compounds and should be treated as a guideline only. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal instructions tailored to your location and facilities.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Prioritizing Safety in Handling and Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Disposal Protocol
The proper disposal of this compound, as with many specialized laboratory chemicals, involves a multi-step process focused on containment, accurate labeling, and transfer to a certified waste management facility. Direct disposal down the drain or in regular trash is strictly prohibited due to the potential for environmental toxicity and unforeseen chemical reactions.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, in a dedicated and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS officer.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.
-
The container must be clearly labeled with the full chemical name ("this compound Waste"), the primary hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
-
Secure Storage:
-
Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste contents.
-
Illustrative Physicochemical and Toxicological Data
While specific data for this compound is not available, the following table presents hypothetical yet representative data for a similar heterocyclic thione compound to illustrate the type of information typically found in an SDS.
| Property | Value (Illustrative Example) |
| Physical State | Solid |
| Appearance | Crystalline powder |
| Odor | No data available |
| Melting Point | 150 - 155 °C |
| Solubility | Soluble in organic solvents |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Final Recommendation: Given the absence of a specific Safety Data Sheet, exercising extreme caution is paramount. Always assume the compound is hazardous and requires professional disposal. Your institution's Environmental Health and Safety office is the definitive resource for ensuring compliance and safety in the disposal of this and all laboratory chemicals.
Personal protective equipment for handling 1,6-Dimethylindoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Dimethylindoline-2-thione. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are generally suitable for handling solid chemicals. Always check for compatibility and breakthrough times.[2][3][4] |
| Lab Coat or Coveralls | A long-sleeved lab coat is the minimum requirement. For larger quantities or when generating dust, chemical-resistant coveralls are recommended.[2][5] | |
| Respiratory Protection | N95 Respirator or Higher | A respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.[6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, do so within a fume hood to minimize inhalation of any dust.
-
Avoid direct contact with the skin and eyes.[7]
-
If heating is required, ensure adequate ventilation and use appropriate shielding.
-
-
Storage:
Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
Waste Disposal Protocol
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed container for hazardous waste. |
| Liquid Waste | Labeled, sealed waste container | Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed. |
| Contaminated Glassware | N/A | Rinse contaminated glassware with an appropriate solvent in a fume hood. Collect the initial rinsate as hazardous waste. Subsequent rinses can be handled as regular chemical waste, depending on the level of contamination. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
